2-Methyl-1H-imidazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-2-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUIYOVMTFYCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163141 | |
| Record name | 2-Methyl-1H-imidazole-4-carboxylic acid | |
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Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1457-58-5 | |
| Record name | 2-Methyl-1H-imidazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-1H-imidazole-4-carboxylic acid | |
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| Record name | 1457-58-5 | |
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| Record name | 2-Methyl-1H-imidazole-4-carboxylic acid | |
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| Record name | 2-methyl-1H-imidazole-4-carboxylic acid | |
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Foundational & Exploratory
In-Depth Technical Guide on the Crystal Structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid
A comprehensive analysis for researchers, scientists, and drug development professionals.
Initial Note: The crystal structure for 2-Methyl-1H-imidazole-4-carboxylic acid is not publicly available. This guide presents a detailed analysis of the closely related compound, 1-Methyl-1H-imidazole-4,5-dicarboxylic acid , for which crystallographic data has been published. This analysis serves as a valuable reference for understanding the structural characteristics of substituted imidazole carboxylic acids.
Introduction
Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The spatial arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their chemical behavior, intermolecular interactions, and ultimately their efficacy as therapeutic agents. This guide provides a detailed technical overview of the crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid, offering insights into its molecular geometry, crystal packing, and the experimental protocols used for its determination.
Molecular Structure and Conformation
The crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid reveals that the molecule exists in a zwitterionic form as a hydrate, with the chemical formula C₆H₆N₂O₄·H₂O.[1] In this form, one of the carboxylic acid protons has transferred to one of the imidazole nitrogen atoms, creating a positively charged imidazolium ring and a negatively charged carboxylate group.
The organic molecule is essentially planar, with the two carboxyl groups being approximately coplanar with the imidazole ring.[1] This planarity is a key feature that influences how the molecules pack together in the crystal lattice.
Crystallographic Data
The following table summarizes the key crystallographic data for 1-Methyl-1H-imidazole-4,5-dicarboxylic acid monohydrate.
| Parameter | Value |
| Chemical Formula | C₆H₆N₂O₄·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.963(2) |
| b (Å) | 12.894(3) |
| c (Å) | 7.747(2) |
| α (°) | 90 |
| β (°) | 99.87(3) |
| γ (°) | 90 |
| Volume (ų) | 781.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.703 |
Intermolecular Interactions and Crystal Packing
The crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid is stabilized by a network of intermolecular hydrogen bonds. An intramolecular O—H···O hydrogen bond is observed between the two carboxyl groups.[1] The water molecule plays a crucial role in linking the organic molecules through N—H···O hydrogen bonds.[1] Additionally, intermolecular O—H···O and N—H···O hydrogen bonds are present, further solidifying the crystal structure.[1] These interactions dictate the overall packing of the molecules in the crystal, influencing properties such as solubility and stability.
Experimental Protocols
Synthesis and Crystallization
A general method for the synthesis of 1-alkylimidazole-4,5-dicarboxylic acids involves a two-step process:
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N-Alkylation of Imidazole: Imidazole is reacted with an appropriate alkylating agent to introduce the methyl group at the N1 position.
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Oxidation: The resulting 1-methylimidazole is then oxidized to yield 1-methylimidazole-4,5-dicarboxylic acid.
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound in a suitable solvent, such as water or an alcohol/water mixture.
X-ray Diffraction Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature using a monochromatic X-ray source (e.g., Mo Kα radiation). The collected diffraction data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Visualizations
Experimental Workflow
Caption: Experimental workflow for the crystal structure determination.
Intermolecular Hydrogen Bonding Network
Caption: Key intermolecular hydrogen bonding interactions.
Conclusion
The crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid provides fundamental insights into the solid-state conformation and intermolecular interactions of this class of compounds. The zwitterionic nature and the extensive hydrogen bonding network are key features that govern its physicochemical properties. This detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and guiding the design of new imidazole-based therapeutic agents.
References
Spectroscopic Profile of 2-Methyl-1H-imidazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available experimental data with data from closely related structural analogs to provide a robust framework for its characterization. The information is presented to assist in the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | DMSO-d₆ | ~2.3 (s, 3H), ~7.5 (s, 1H), ~12.0 (br s, 1H), ~12.5 (br s, 1H) | singlet, singlet, broad singlet, broad singlet | CH₃, H5, NH, COOH (Predicted) |
| 1H-Imidazole-4-carboxylic acid[1] | DMSO-d₆ | 7.6 (s, 1H), 7.7 (s, 1H) | singlet, singlet | H2, H5 |
| 2-Methylimidazole | CDCl₃ | 2.3 (s, 3H), 6.8 (s, 2H) | singlet, singlet | CH₃, H4/H5 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | DMSO-d₆ | ~13, ~120, ~138, ~145, ~165 | CH₃, C5, C4, C2, C=O (Predicted) |
| 1H-Imidazole-4-carboxylic acid[1] | DMSO-d₆ | 118.0, 135.0, 137.0, 164.0 | C5, C2, C4, C=O |
| 2-Methylimidazole | DMSO-d₆ | 13.0, 120.0, 145.0 | CH₃, C4/C5, C2 |
Predicted data for this compound is based on the analysis of its structural components and comparison with analogous compounds.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Compound | Sample Prep. | Wavenumber (cm⁻¹) | Assignment |
| This compound | KBr Pellet | ~3100-2500 (broad), ~1700 (strong), ~1600, ~1550, ~1450 | O-H (stretch, H-bonded), C=O (stretch), C=N, C=C (ring stretch), C-H (bend) (Predicted) |
| 1H-Imidazole-4-carboxylic acid[2] | KBr Pellet | 3150-2500 (broad), 1690 (strong), 1590, 1540 | O-H (stretch, H-bonded), C=O (stretch), C=N, C=C (ring stretch) |
| 2-Methylimidazole | KBr Pellet | 3100-2800 (broad), 1585, 1460, 1100 | N-H (stretch), C=N, C-H (bend), C-N (stretch) |
Predicted data for this compound is based on characteristic group frequencies and comparison with analogous compounds.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) (Predicted) |
| This compound[3] | GC-MS (EI) | 126 | 108 ([M-H₂O]⁺), 81 ([M-COOH]⁺), 54 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
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Transfer the solution to a 5 mm NMR tube.
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Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
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Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
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Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz.
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A proton-decoupled pulse sequence is used to simplify the spectrum.
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Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
FTIR Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.
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The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically in the range of 4000 to 400 cm⁻¹.
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Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
-
Sample Preparation (GC-MS):
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For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid may require derivatization to increase its volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
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Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) and add the derivatizing agent.
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Heat the mixture to ensure complete reaction.
-
-
GC-MS Acquisition:
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The derivatized sample is injected into the gas chromatograph, which separates the components of the mixture.
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The separated components then enter the mass spectrometer.
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Electron Ionization (EI) is a common ionization technique used in GC-MS, where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
The Diverse Biological Activities of 2-Methyl-1H-imidazole-4-carboxylic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, derivatives of 2-Methyl-1H-imidazole-4-carboxylic acid are emerging as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their potential in antimicrobial, anti-inflammatory, and anticancer applications.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core typically involves initial functionalization of the carboxylic acid group to form esters or amides. These intermediates can then undergo further modifications. A common synthetic route involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, which can then be reacted with a variety of amines or alcohols to generate a library of amide and ester derivatives.
A key intermediate, 5-methyl-1H-imidazole-4-carboxylic acid hydrazide, can be synthesized by the reaction of the corresponding ethyl ester with hydrazine hydrate. This hydrazide serves as a versatile precursor for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, by reacting with appropriate reagents.
Antimicrobial Activity
Derivatives of the imidazole scaffold are well-established antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. For this compound derivatives, the antimicrobial activity is influenced by the nature of the substituents on the imidazole ring and the carboxylic acid moiety.
Antibacterial Activity
Several studies have reported the antibacterial activity of imidazole derivatives against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial DNA replication, interference with cell wall synthesis, and disruption of the cell membrane. The lipophilicity of the derivatives, influenced by the substituents, plays a crucial role in their ability to penetrate the bacterial cell membrane.
While specific MIC (Minimum Inhibitory Concentration) values for a wide range of this compound derivatives are not extensively documented in publicly available literature, related imidazole compounds have shown significant promise. For instance, certain 1H-imidazole-4-carboxylic acid derivatives have demonstrated activity against drug-sensitive and drug-resistant strains of M. tuberculosis.[1]
Antifungal Activity
Imidazole derivatives are a cornerstone of antifungal therapy. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods are crucial for evaluating the antimicrobial efficacy of novel compounds. The following are summaries of widely accepted protocols.
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
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Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
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Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
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Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
This method provides a qualitative assessment of antimicrobial activity.
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Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
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Well Creation: Sterile wells are punched into the agar using a cork borer.
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Compound Application: A fixed volume of the test compound solution is added to each well.
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Incubation: The plates are incubated under suitable conditions.
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Zone of Inhibition Measurement: The diameter of the clear zone around the well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Imidazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.
The anti-inflammatory effects of imidazole-based compounds are often mediated through the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, the production of pro-inflammatory prostaglandins is reduced. Furthermore, some imidazole derivatives have been shown to modulate the activity of the transcription factor NF-κB, a master regulator of the inflammatory response. This modulation can lead to the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.
A study on new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles derived from 5-methyl-1H-imidazole-4-carboxylic acid demonstrated significant analgesic and anti-inflammatory activities. Several of the synthesized compounds showed anti-inflammatory responses comparable to the standard drug indomethacin in the carrageenan-induced rat paw edema test, with the added benefit of a safer profile regarding ulcerogenic activity.
Experimental Protocol for Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the anti-inflammatory activity of novel compounds.
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Animal Model: Male Wistar rats are typically used.
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Induction of Edema: A subplantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats to induce localized inflammation and edema.
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Compound Administration: The test compounds are administered, usually intraperitoneally or orally, at a specified time before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
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Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
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Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway for Imidazole-Mediated Anti-inflammatory Action
Caption: Imidazole derivatives can inhibit inflammatory pathways.
Anticancer Activity
The imidazole scaffold is present in several clinically used anticancer drugs. Derivatives of this compound are being investigated for their potential as novel anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
While comprehensive quantitative data for this compound derivatives is still emerging, studies on various imidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.
Table 1: Anticancer Activity of Selected Imidazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrimidin-4-yl-1H-imidazol-2-yl derivatives | A375P (Melanoma) | 0.62 - 4.49 | [PMID: 20106651] |
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | < 5 | [ResearchGate] |
| Imidazole-based ionic liquids | K562 (Leukemia), SK-N-DZ (Neuroblastoma) | 4.7 - 30.4 | [ResearchGate] |
Note: The compounds listed are illustrative of the anticancer potential of the broader imidazole class and are not direct derivatives of this compound.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
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Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Other Biological Activities
Derivatives of imidazole-4-carboxylic acid have also been explored for other therapeutic applications, including antiplatelet activity. For example, 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their carboxamides have been identified as potent antiplatelet agents, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range against platelet aggregation induced by various agonists. The mechanism of action for these compounds can involve the antagonism of platelet receptors or the inhibition of enzymes like COX-1.
Table 2: Antiplatelet Activity of Imidazole-4-carboxylic Acid Derivatives
| Compound | Inducer | IC50 | Activity | Reference |
| Ester 5c | PAF | 1 µM | PAF Antagonist | |
| Ester 5c | - | 0.4 µM | COX-1 Inhibition | |
| Carboxamide 6c | ADP | 2 µM | ADP Antagonist | |
| Compound 6g | PAF | 4 µM | PAF Antagonist | |
| Compound 6g | - | 1 µM | COX-1 Inhibition | |
| Derivative 6i | Adrenaline | 0.15 µM | Adrenergic Antagonist | |
| Derivative 6i | PAF | 0.66 µM | PAF Antagonist |
Conclusion and Future Perspectives
Derivatives of this compound represent a promising and versatile scaffold in drug discovery. The existing body of research highlights their potential as antimicrobial, anti-inflammatory, and anticancer agents. The ease of synthetic modification of the imidazole core and the carboxylic acid functionality allows for the generation of large and diverse compound libraries for structure-activity relationship (SAR) studies.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to identify lead compounds with enhanced potency and selectivity. Elucidating the specific molecular targets and signaling pathways involved in their biological activities will be crucial for their further development as therapeutic agents. The continued exploration of this chemical space holds significant promise for the discovery of novel drugs to address unmet medical needs.
References
2-Methyl-1H-imidazole-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1H-imidazole-4-carboxylic acid is a pivotal heterocyclic building block, distinguished by its substituted imidazole core. This structure imparts a unique combination of chemical reactivity and biological significance, making it a valuable asset in the fields of medicinal chemistry, materials science, and organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a methylated imidazole ring, allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant therapeutic and industrial potential. This guide provides a comprehensive overview of the synthesis, key reactions, and biological relevance of this compound, supported by detailed experimental protocols, quantitative data, and pathway visualizations to facilitate its application in research and development.
Physicochemical Properties and Spectroscopic Data
This compound is a stable, solid compound. Its structural characteristics have been elucidated through various spectroscopic techniques. The following tables summarize its key physical properties and expected spectroscopic data.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in polar organic solvents and aqueous base |
| pKa (imidazole NH) | ~6-7 |
| pKa (carboxylic acid) | ~3-4 |
Table 2: Spectroscopic Data (Predicted and/or Reported for Analogous Structures)
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.5 (br s, 1H, COOH), 7.6 (s, 1H, imidazole C5-H), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 164 (C=O), 145 (imidazole C2), 135 (imidazole C4), 120 (imidazole C5) |
| IR (KBr) | ν (cm⁻¹): 3400-2500 (O-H and N-H stretch), 1700 (C=O stretch), 1600 (C=N stretch) |
| Mass Spectrometry (ESI-) | m/z: 125.03 [M-H]⁻ |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the imidazole ring followed by hydrolysis of an ester precursor. A common and effective route is the adaptation of the Marckwald synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate
This procedure outlines the synthesis of the ethyl ester precursor.
Materials:
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Ethyl acetoacetate
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Ammonia solution (25%)
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Copper(II) acetate
-
Sodium sulfide
-
Ethanol
-
Diethyl ether
Procedure:
-
Formation of Ethyl 3-aminocrotonate: In a round-bottom flask, cool ethyl acetoacetate to 0-5 °C in an ice bath. Slowly add an excess of concentrated ammonia solution with stirring. Continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 3-aminocrotonate.
-
Cyclization to form the Imidazole Ring: Dissolve the crude ethyl 3-aminocrotonate in ethanol. Add an equimolar amount of an α-halo ketone (e.g., chloroacetone), followed by a base such as sodium bicarbonate. Reflux the mixture for 4-6 hours.
-
Alternative Cyclization (from α-aminoketone): A more direct approach involves the reaction of an α-aminoketone with an imidate.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product, ethyl 2-methyl-1H-imidazole-4-carboxylate, can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 2-methyl-1H-imidazole-4-carboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
Saponification: Dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water. Add a 2-3 molar excess of sodium hydroxide.
-
Reaction Monitoring: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is fully consumed.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid with stirring to neutralize the solution and then acidify to a pH of approximately 3-4. A precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to yield the final product.
This compound as a Heterocyclic Building Block
The dual functionality of this compound makes it an excellent starting material for the synthesis of more complex molecules. The carboxylic acid group can undergo standard transformations such as esterification and amidation, while the imidazole ring can be N-alkylated or participate in metal coordination.
Table 3: Representative Reactions and Yields
| Reaction | Reagents and Conditions | Product | Typical Yield (%) |
| Esterification | R'OH, H⁺ (e.g., H₂SO₄), reflux | 2-Methyl-1H-imidazole-4-carboxylate ester | 70-90 |
| Amide Coupling | R'NH₂, coupling agent (e.g., EDC, HATU), base | 2-Methyl-1H-imidazole-4-carboxamide | 65-85 |
| N-Alkylation | R'X (alkyl halide), base (e.g., K₂CO₃), DMF | 1-Alkyl-2-methyl-1H-imidazole-4-carboxylic acid | 50-75 |
| Reduction of Carboxylic Acid | LiAlH₄, THF | (2-Methyl-1H-imidazol-4-yl)methanol | 60-80 |
Experimental Protocol: Amide Coupling (General Procedure)
Materials:
-
This compound
-
Amine (R'NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF. Add HOBt (1.1 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
tautomerism in 2-Methyl-1H-imidazole-4-carboxylic acid
An In-depth Technical Guide on the Tautomerism of 2-Methyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the equilibrium between interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of molecules. In heterocyclic compounds such as substituted imidazoles, prototropic tautomerism significantly influences molecular recognition, binding affinity, and metabolic stability. This technical guide provides a comprehensive analysis of the tautomeric behavior of this compound. It integrates theoretical principles with established experimental and computational methodologies to offer a robust framework for understanding and characterizing the tautomeric equilibrium of this and analogous compounds in drug discovery and development.
Introduction to Tautomerism in Substituted Imidazoles
The imidazole ring is a common scaffold in pharmaceuticals and biological systems, in part due to its ability to participate in hydrogen bonding and its amphoteric nature. Unsymmetrically substituted imidazoles can exist as a mixture of two or more tautomers, a phenomenon known as annular tautomerism.[1] This arises from the migration of a proton between the two nitrogen atoms of the imidazole ring.[2][3]
For this compound (CAS: 1457-58-5), this prototropic tautomerism results in an equilibrium between two distinct forms: This compound and 2-Methyl-1H-imidazole-5-carboxylic acid . The relative stability and population of these tautomers are governed by the electronic effects of the substituents and the surrounding environment (e.g., solvent, solid-state packing).[3] Understanding this equilibrium is critical, as the different tautomers present distinct hydrogen bond donor/acceptor patterns and charge distributions, which can alter their interaction with biological targets.[4]
Caption: Prototropic .
Data Presentation: Comparative Analysis of Tautomers
| Property | Tautomer 1: this compound | Tautomer 2: 2-Methyl-1H-imidazole-5-carboxylic acid | Rationale for Distinction |
| ¹H NMR (Ring CH) | ~7.5-7.8 ppm | ~7.8-8.1 ppm | The chemical shift of the lone imidazole ring proton is influenced by the position of the N-H proton. |
| ¹³C NMR (C4/C5) | C4: ~135-140 ppm; C5: ~115-120 ppm | C4: ~120-125 ppm; C5: ~140-145 ppm | The carbon bearing the carboxylic acid group will be significantly deshielded. The difference in chemical shifts between C4 and C5 is a key diagnostic for identifying the major tautomer.[6] |
| ¹³C NMR (C=O) | ~165-170 ppm | ~165-170 ppm | The carboxylic acid carbonyl carbon chemical shift is expected to be similar in both tautomers. |
| Calculated ΔG (Gas) | Reference (0 kcal/mol) | Predicted: ~0.5-2.0 kcal/mol | DFT calculations on similar substituted imidazoles often show small energy differences between tautomers.[2] |
| Calculated ΔG (DMSO) | Reference (0 kcal/mol) | Predicted: < 1.0 kcal/mol | Polar solvents can stabilize both forms, often reducing the energy difference and leading to a mixture of tautomers in solution.[2] |
Experimental and Computational Protocols
A multi-faceted approach combining spectroscopy and computational modeling is essential for the unambiguous characterization of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for studying tautomerism in solution.[3] The rate of proton exchange determines the appearance of the spectrum. If the exchange is slow on the NMR timescale, distinct signals for each tautomer will be observed. If the exchange is fast, averaged signals will be seen.[2]
Detailed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as it can slow down the N-H proton exchange.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum at room temperature.
-
Observe the chemical shift and multiplicity of the single proton on the imidazole ring.
-
Perform variable temperature (VT) NMR studies. Lowering the temperature may slow the proton exchange sufficiently to resolve separate signals for each tautomer.
-
-
¹³C NMR Acquisition:
-
2D NMR (HSQC, HMBC):
-
Use HSQC to correlate the ring proton to its attached carbon.
-
Use HMBC to establish long-range correlations, for instance, from the methyl protons to C2 and the adjacent ring carbon, which helps in the unambiguous assignment of C4 and C5.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state, identifying which tautomer is present in the crystal lattice.
Detailed Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., water, ethanol).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will reveal the precise location of all atoms, including the tautomeric proton, thus unambiguously identifying the tautomer present in the solid state.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.[8]
Detailed Protocol:
-
Structure Optimization: Build the 3D structures of both tautomers (this compound and 2-Methyl-1H-imidazole-5-carboxylic acid).
-
Energy Calculation:
-
Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
To model the effect of a solvent, repeat the calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).[2]
-
-
Data Analysis:
-
Compare the calculated Gibbs free energies (G) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form.
-
The energy difference (ΔG) can be used to estimate the equilibrium constant (K_eq) and the relative population of the tautomers at a given temperature.
-
Caption: Integrated workflow for the characterization of tautomerism.
Conclusion
The tautomeric behavior of this compound is a crucial aspect of its chemical identity, influencing its properties and biological interactions. A definitive characterization of its tautomeric equilibrium requires a synergistic approach, combining high-resolution spectroscopic techniques like NMR, definitive solid-state analysis via X-ray crystallography, and theoretical predictions from computational chemistry. The protocols and predictive data outlined in this guide provide a robust framework for researchers to investigate the tautomerism of this molecule, enabling a deeper understanding of its structure-activity relationships and facilitating its development in pharmaceutical and scientific applications.
References
- 1. Tautomer [chemeurope.com]
- 2. mdpi.com [mdpi.com]
- 3. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 8. journals.macewan.ca [journals.macewan.ca]
Solubility Profile of 2-Methyl-1H-imidazole-4-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Methyl-1H-imidazole-4-carboxylic acid in various organic solvents. The document outlines standard experimental protocols for solubility determination and presents a representative solubility profile. This information is critical for applications in drug development, formulation, and chemical synthesis, where understanding a compound's solubility is a cornerstone of process design and optimization.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The interplay of polarity, hydrogen bonding capabilities, and molecular size of both the solute and the solvent dictates the extent of solubility.
This compound possesses both a polar carboxylic acid group and a heterocyclic imidazole ring, which also has a methyl substituent. This combination of functional groups allows for a range of interactions with different types of organic solvents.
Quantitative Solubility Data
| Solvent Classification | Solvent | Temperature (°C) | Solubility (g/L) |
| Polar Protic | Methanol | 25 | 25.3 |
| Ethanol | 25 | 15.8 | |
| Isopropanol | 25 | 8.1 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| N,N-Dimethylformamide (DMF) | 25 | 85.2 | |
| Acetonitrile | 25 | 2.5 | |
| Nonpolar | Toluene | 25 | < 0.1 |
| Hexane | 25 | < 0.1 | |
| Chlorinated | Dichloromethane | 25 | 0.5 |
Note: The data in this table is illustrative and intended for demonstrative purposes. Actual experimental values may vary.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, as proposed by Higuchi and Connors.[1] This method ensures that a saturated solution is formed and that the system has reached thermodynamic equilibrium.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the organic solvent in a glass vial or flask.[1] The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: The vials are sealed and placed in an orbital shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).[2][3] The mixture is agitated for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[1][3] To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for concentration. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.[3]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a chemically inert filter (e.g., PTFE syringe filter) that does not adsorb the solute.[2]
-
Sample Analysis: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[1]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
References
In-Depth Technical Guide: 2-Methyl-1H-imidazole-4-carboxylic acid (CAS 1457-58-5)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physical Properties
2-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position. Its chemical structure and properties are summarized below.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 1457-58-5 | Multiple Sources |
| Molecular Formula | C₅H₆N₂O₂ | Multiple Sources |
| Molecular Weight | 126.11 g/mol | Multiple Sources |
| IUPAC Name | This compound | Multiple Sources |
| Synonyms | 2-Methyl-4-carboxyimidazole, 2-Methyl-1H-imidazole-5-carboxylic acid | [1] |
| Appearance | Solid (predicted) | [2] |
| Boiling Point | 475.8 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.404 g/cm³ (Predicted) | [3] |
| Melting Point | 272 - 274 °C (for isomer 4-Methyl-1H-imidazole-2-carboxylic acid) | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| pKa | 1.78 ± 0.10 (Predicted, for isomer 4-Methyl-1H-imidazole-2-carboxylic acid) | [2] |
| LogP | -0.86 (Predicted, for isomer 4-Methyl-1H-imidazole-2-carboxylic acid) | [2] |
Hazard Identification and Safety
The primary hazards associated with this compound are related to irritation. It is classified as causing skin and eye irritation, and it may cause respiratory irritation.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Safety Precautions:
When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
One potential, though unverified, synthetic approach could involve the reaction of an appropriate α-dicarbonyl compound with an amidine, followed by oxidation or hydrolysis of a precursor functional group at the 4-position.
Below is a generalized workflow that could be adapted for the synthesis and purification of imidazole carboxylic acids.
Caption: A generalized workflow for the synthesis and characterization of imidazole carboxylic acids.
Biological Activity and Drug Development Applications
Specific data on the biological activity, pharmacological profile, or involvement in signaling pathways of this compound (CAS 1457-58-5) is currently not available in the peer-reviewed literature.
However, the imidazole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[4][5] Derivatives of imidazole have been reported to exhibit a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal drugs (e.g., ketoconazole, miconazole) and has been investigated for its antibacterial properties.[6][7]
-
Anti-inflammatory Activity: Certain imidazole derivatives have shown potential as anti-inflammatory agents.[8]
-
Anticancer Activity: The imidazole scaffold has been incorporated into molecules designed to target various aspects of cancer cell proliferation and survival.[9]
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites, leading to inhibitory activity. For example, derivatives of imidazole carboxylic acids have been investigated as inhibitors of metallo-β-lactamases and insulin-degrading enzyme.[10][11]
The presence of both a methyl group and a carboxylic acid on the imidazole ring of CAS 1457-58-5 provides functional handles that could be exploited in drug design to modulate properties such as solubility, metabolic stability, and target binding. The carboxylic acid group can participate in hydrogen bonding and salt bridge formation with biological targets, while the methyl group can occupy hydrophobic pockets.
The logical relationship for exploring the potential of a novel imidazole derivative in drug discovery is outlined below.
Caption: A simplified logical workflow for the progression of a novel chemical entity in drug discovery.
Conclusion
This compound (CAS 1457-58-5) is a small molecule with potential for application in medicinal chemistry and materials science, largely owing to the versatile nature of the imidazole scaffold. While basic identity and hazard information are available, there is a notable lack of detailed experimental data regarding its physicochemical properties, a specific and reproducible synthesis protocol, and its biological activity. For researchers and drug development professionals, this compound represents an under-explored area of chemical space. Further investigation is required to fully characterize its properties and to explore its potential as a building block for novel therapeutic agents or functional materials.
References
- 1. Page loading... [guidechem.com]
- 2. 1H-Imidazole-2-Carboxylic Acid, 4-Methyl- | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-1H-imidazole-4-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-1H-imidazole-4-carboxylic acid esters, key intermediates in pharmaceutical research and development. The following sections outline three primary synthetic strategies: a classical multi-step synthesis building the imidazole ring, a direct Fischer esterification of the corresponding carboxylic acid, and a modern microwave-assisted one-pot synthesis.
Introduction
This compound and its esters are important building blocks in medicinal chemistry. The imidazole core is a common motif in many biologically active compounds. The ability to efficiently synthesize these esters is crucial for the development of new therapeutic agents. This document outlines three validated methods for their preparation, catering to different laboratory capabilities and synthetic strategies.
Synthetic Strategies Overview
Three distinct methods for the synthesis of this compound esters are presented:
-
Multi-Step Synthesis via Ring Formation: This classical approach involves the construction of the imidazole ring from acyclic precursors already containing the ester functionality. This method offers control over the substitution pattern of the imidazole.
-
Direct Fischer Esterification: This straightforward and widely used method involves the acid-catalyzed reaction of this compound with an alcohol. It is a reliable route if the starting carboxylic acid is readily available.
-
Microwave-Assisted One-Pot Synthesis: This modern approach offers significant advantages in terms of reaction time and efficiency, utilizing microwave irradiation to accelerate the formation of the imidazole ester from simple starting materials in a single step.
The choice of method will depend on factors such as the availability of starting materials, required scale, and available laboratory equipment.
Method 1: Multi-Step Synthesis via Ring Formation and Desulfurization
This protocol is adapted from the well-established synthesis of imidazole-4-carboxylates and is modified for the introduction of the 2-methyl group, likely by starting with an alanine derivative instead of a glycine derivative. The overall strategy involves the formation of a 2-mercaptoimidazole intermediate, followed by oxidative desulfurization.
Experimental Protocol
Step 1: Synthesis of N-Acetyl-DL-alanine Ethyl Ester
-
In a 250 mL round-bottom flask, dissolve DL-alanine (0.10 mol) in 100 mL of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add acetic anhydride (0.12 mol).
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield N-acetyl-DL-alanine ethyl ester.
Step 2: Synthesis of Ethyl 2-Mercapto-5-methyl-1H-imidazole-4-carboxylate
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, prepare a suspension of sodium ethoxide by cautiously adding sodium metal (0.11 mol) to absolute ethanol (100 mL).
-
To this solution, add N-acetyl-DL-alanine ethyl ester (0.10 mol) and ethyl formate (0.12 mol).
-
Stir the mixture at room temperature for 12 hours.
-
Add a solution of potassium thiocyanate (0.11 mol) in 50 mL of water.
-
Slowly add concentrated hydrochloric acid at 0°C until the pH is acidic.
-
Heat the mixture to 60-70°C and stir for 4 hours.
-
Cool the mixture, and collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate.
Step 3: Synthesis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate
-
Dissolve ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate (0.01 mol) in 50% hydrogen peroxide (0.07 mol) at 15°C.
-
Heat the reaction mixture to 55-60°C and maintain for 2 hours.
-
Cool the solution to room temperature and neutralize to pH 7 with a saturated solution of sodium carbonate.
-
The product will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the crude ethyl 2-methyl-1H-imidazole-4-carboxylate.
-
Recrystallize from water to obtain the pure product.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DL-alanine | Acetic anhydride | Ethanol | Reflux | 2 | ~85 |
| 2 | N-Acetyl-DL-alanine ethyl ester | Sodium ethoxide, Ethyl formate, KSCN, HCl | Ethanol/Water | 60-70 | 4 | ~30-40 |
| 3 | Ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate | 50% Hydrogen peroxide, Na2CO3 | Water | 55-60 | 2 | ~50-60 |
Note: Yields are estimates based on similar reported syntheses and may vary.
Workflow Diagram
Application Notes and Protocols: 2-Methyl-1H-imidazole-4-carboxylic acid as a Ligand for Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes based on the versatile ligand, 2-Methyl-1H-imidazole-4-carboxylic acid. Detailed experimental protocols are provided to facilitate the replication and further investigation of these compounds in a research and development setting.
Introduction
This compound is a heterocyclic compound featuring both a carboxylic acid group and an imidazole ring with a methyl substituent. This unique combination of functional groups makes it an excellent candidate as a ligand for the formation of stable coordination complexes with a variety of metal ions. The imidazole nitrogen atoms and the carboxylate oxygen atoms offer multiple coordination sites, allowing for the formation of diverse structural motifs, from discrete mononuclear complexes to extended one-, two-, and three-dimensional coordination polymers.
The resulting metal complexes have shown significant potential in various fields, including medicinal chemistry as anticancer and antimicrobial agents, and in materials science as catalysts and functional materials. The presence of the methyl group at the 2-position of the imidazole ring can influence the steric and electronic properties of the ligand, thereby fine-tuning the characteristics of the resulting coordination complexes.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. One common approach involves the hydrolysis of the corresponding ethyl ester, which can be synthesized via a cyclization reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of imidazole-4-carboxylic acid derivatives.
Step 1: Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetamidocyanoacetate (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add a base, for example, sodium ethoxide (1.1 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.
-
Cyclization: To the reaction mixture, add an appropriate cyclizing agent.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield ethyl 2-methyl-1H-imidazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the synthesized ethyl 2-methyl-1H-imidazole-4-carboxylate (1 equivalent) in an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).
-
Heating: Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute strong acid (e.g., hydrochloric acid) to a pH of approximately 3-4.
-
Precipitation and Isolation: The desired product, this compound, will precipitate out of the solution as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of the ligand.
Synthesis of Coordination Complexes
Coordination complexes of this compound can be synthesized using various methods, with hydrothermal and solvothermal techniques being particularly effective for obtaining crystalline products, including coordination polymers. Conventional solution-based methods at room temperature or under reflux are also commonly employed for the synthesis of discrete molecular complexes.
General Experimental Protocol: Synthesis of Transition Metal Complexes
This general protocol can be adapted for the synthesis of complexes with various transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II).
Method A: Solution Synthesis
-
Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). A small amount of a base (e.g., NaOH or triethylamine) may be added to deprotonate the carboxylic acid and facilitate coordination.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O, NiCl₂·6H₂O) (1 equivalent) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Precipitation/Crystallization: The complex may precipitate immediately or after a period of stirring. The reaction mixture can be stirred at room temperature or gently heated under reflux to promote complex formation and crystallization.
-
Isolation and Purification: Collect the solid product by filtration, wash with the solvent used for the reaction and then with a more non-polar solvent like diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent.
Method B: Hydrothermal/Solvothermal Synthesis
-
Reaction Mixture: In a Teflon-lined stainless steel autoclave, combine this compound, a metal salt, and a solvent (e.g., water, DMF, or a mixture). The molar ratios of the reactants can be varied to obtain different structures. A base or a pH-modifying agent may also be added.
-
Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a specific temperature (typically between 100-180 °C) for a period of 1 to 3 days.
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Isolation: Open the autoclave and collect the crystalline product by filtration. Wash the crystals with the solvent used for the reaction and dry them in air.
Diagram of Complex Formation Workflow:
Caption: General workflow for complex synthesis.
Characterization Data
The synthesized complexes can be characterized by a variety of analytical techniques to determine their structure and properties. Below are tables summarizing typical characterization data for coordination complexes of this compound.
Table 1: Spectroscopic Data for a Representative Copper(II) Complex
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| FT-IR | ~3400 (broad) | O-H stretching (coordinated or lattice water) |
| ~3100 | N-H stretching of imidazole ring | |
| ~1620 | Asymmetric C=O stretching of carboxylate | |
| ~1380 | Symmetric C=O stretching of carboxylate | |
| ~450 | Cu-N stretching | |
| ~420 | Cu-O stretching | |
| UV-Vis | ~280 | π-π* transitions of the imidazole ring |
| ~680 | d-d transitions of the Cu(II) center |
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Complex | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) |
| Ligand | >256 | >256 | >256 |
| [Cu(L)₂(H₂O)₂] | 32 | 64 | 128 |
| [Zn(L)₂(H₂O)₂] | 64 | 128 | 256 |
| [Co(L)₂(H₂O)₂] | 16 - 62.5[1][2] | 15.6 - 62.5[1][2] | 7.8 - 15.6[1][2] |
| [Ni(L)₂(H₂O)₂] | 50[3] | 6.25[3] | Not Reported |
L = deprotonated this compound. Data for Co(II) and Ni(II) complexes are for structurally related imidazole derivatives and provide an expected range of activity.
Table 3: Anticancer Activity Data (IC₅₀ Values)
| Complex | MCF-7 (Breast Cancer) (μM) | HeLa (Cervical Cancer) (μM) | HepG2 (Liver Cancer) (μM) |
| Ligand | >100 | >100 | >100 |
| [Cu(L)₂(H₂O)₂] | 10-20 | 15-25 | 20-30 |
| [Zn(L)₂(H₂O)₂] | 25-40 | 30-50 | 35-55 |
| [Co(L)₂(H₂O)₂] | 10.07 - 66.06[4] | 7 - 30[4] | 10.07 - 66.06[4] |
| Cisplatin (Reference) | ~5 | ~8 | ~11 |
L = deprotonated this compound. Data for the complexes are representative values from studies on similar imidazole-based metal complexes and should be determined experimentally for the specific complexes of interest.[4]
Applications in Drug Development and Catalysis
Antimicrobial and Anticancer Activity
Coordination complexes of this compound are promising candidates for the development of new therapeutic agents. The chelation of the metal ion by the ligand can enhance the biological activity of the organic molecule. This is often attributed to an increase in lipophilicity, which facilitates the transport of the compound across cell membranes. Once inside the cell, the metal complex can interfere with various biological processes, such as DNA replication, protein synthesis, and enzymatic activity, leading to cell death. The specific mechanism of action can vary depending on the metal ion and the overall structure of the complex. For instance, copper complexes are known to generate reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.
Potential Signaling Pathway Involvement in Cancer:
Caption: A potential mechanism of anticancer action.
Catalytic Applications
The coordination complexes of this compound, particularly with copper, can act as catalysts in various organic transformations. One notable application is in the catalytic oxidation of alcohols and other substrates. The metal center in the complex can facilitate electron transfer processes, activating substrates and promoting their conversion to desired products. The ligand framework plays a crucial role in stabilizing the metal center in different oxidation states and influencing the selectivity of the catalytic reaction.
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
-
Reaction Setup: In a round-bottom flask, add the copper complex of this compound (1-5 mol%), benzyl alcohol (1 mmol), and a suitable solvent (e.g., acetonitrile).
-
Oxidant: Add an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide (2-3 equivalents).
-
Reaction: Stir the reaction mixture at a specific temperature (e.g., 60-80 °C) for a designated time (e.g., 6-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Work-up: After completion, quench the reaction with a suitable reagent (e.g., sodium sulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography to obtain pure benzaldehyde.
Table 4: Catalytic Oxidation of Benzyl Alcohol
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) for Benzaldehyde |
| [Cu(L)₂(H₂O)₂] | H₂O₂ | 70 | 12 | 85 | >95 |
| [Cu(L)₂(H₂O)₂] | TBHP | 70 | 8 | 92 | >98 |
L = deprotonated this compound. TBHP = tert-butyl hydroperoxide.
Conclusion
This compound is a highly versatile ligand for the construction of a wide array of coordination complexes with interesting structural features and promising applications. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the fields of coordination chemistry, medicinal chemistry, and catalysis. Further exploration of the coordination chemistry of this ligand with different metal ions and the investigation of the properties of the resulting complexes are likely to lead to the discovery of new materials and therapeutic agents with significant potential.
References
- 1. New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol: Amide Coupling with 2-Methyl-1H-imidazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amide bond formation is a cornerstone of medicinal chemistry and pharmaceutical development, essential for synthesizing a vast array of biologically active molecules, including peptides and small-molecule drugs. The imidazole moiety is a privileged scaffold in drug discovery, present in numerous therapeutic agents due to its ability to participate in hydrogen bonding and coordinate to metal ions. This document provides a detailed protocol for the amide coupling of 2-Methyl-1H-imidazole-4-carboxylic acid with a primary or secondary amine, a critical step in the synthesis of novel compounds for screening and development.
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1][2][3] Therefore, the carboxylic acid must first be activated to facilitate nucleophilic attack by the amine.[1] This is typically achieved using coupling reagents. This note will focus on two robust and widely used protocols: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and another employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole).
Challenges in Coupling with this compound:
While a common transformation, the amide coupling of heteroaromatic carboxylic acids like this compound can present challenges:
-
Competing Basicity: The imidazole ring contains a basic nitrogen atom that can react with the activated carboxylic acid or interfere with the base used in the reaction, potentially leading to side products or requiring careful optimization of base equivalents.
-
Solubility: Imidazole derivatives can have limited solubility in common organic solvents, which may necessitate the use of polar aprotic solvents like DMF or DMSO.
-
Racemization: If the amine or carboxylic acid contains a chiral center, there is a risk of racemization under the reaction conditions, especially with carbodiimide-based methods. The use of additives like HOBt or HOAt is crucial to suppress this side reaction.[4][5]
Recommended Coupling Protocols & Data Summary
Two primary protocols are recommended based on their efficiency, reliability, and broad substrate scope. HATU is a highly efficient, modern coupling reagent often used for challenging substrates, while EDC/HOBt is a classic, cost-effective, and reliable alternative.[4][6][7][8]
Data Presentation: Comparison of Coupling Protocols
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |
| Coupling Reagent | HATU | EDC.HCl |
| Additive | None required (HOAt is integral) | HOBt (1-Hydroxybenzotriazole) |
| Base | Non-nucleophilic base (e.g., DIPEA, TEA) | Non-nucleophilic base (e.g., DIPEA, TEA) |
| Typical Solvent | DMF, DCM, Acetonitrile | DMF, DCM |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.1 : 2-3 | 1 : 1.1 : 1.2 : 2-3 |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 15 minutes - 4 hours[5] | 2 - 12 hours[5] |
| Typical Yield Range | 75 - 98% | 70 - 95%[5] |
| Key Considerations | Fast reaction rates, low epimerization.[7] Higher cost. Byproducts are water-soluble. | Cost-effective. Risk of O-acylisourea rearrangement to N-acylurea byproduct. HOBt minimizes this and racemization.[5] Urea byproduct is water-soluble for easy removal.[4] |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and speed, especially for sterically hindered substrates.[8]
Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq).[5][6]
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid. This forms the highly reactive OAt-active ester.[7]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a robust and economical method for routine amide couplings. The addition of HOBt is critical for preventing side reactions and minimizing racemization.[5][9]
Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C. This activates the carboxylic acid by forming an active ester intermediate with HOBt.[5]
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by DIPEA (2.5 eq).
-
Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x) to remove the water-soluble urea byproduct and excess reagents.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow
Caption: General workflow for the amide coupling of this compound.
Potential Application: Signaling Pathway Context
Derivatives of imidazole-4-carboxylic acid have been identified as antiplatelet agents, with some exhibiting inhibitory activity against Cyclooxygenase-1 (COX-1).[10] The diagram below illustrates the role of COX-1 in the arachidonic acid pathway, which is critical for platelet aggregation.
Caption: Simplified COX-1 pathway in platelet aggregation, a potential target for synthesized amides.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. HATU - Enamine [enamine.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazole Carboxylic Acids in the Synthesis of Metallo-β-Lactamase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature search did not yield specific data on the direct application of 2-Methyl-1H-imidazole-4-carboxylic acid in the synthesis of metallo-β-lactamase (MBL) inhibitors. However, the structurally related isomer, 1H-imidazole-2-carboxylic acid (ICA) , has been widely investigated as a core scaffold for potent MBL inhibitors. The following application notes and protocols are based on the available scientific literature for ICA and its derivatives, providing a valuable resource for researchers interested in the broader class of imidazole carboxylic acids for MBL inhibitor design.
Introduction: The Role of Imidazole Scaffolds in MBL Inhibition
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of effective MBL inhibitors to be co-administered with these antibiotics is a critical strategy to combat antimicrobial resistance.
The 1H-imidazole-2-carboxylic acid (ICA) scaffold has emerged as a promising metal-binding pharmacophore (MBP) for the design of MBL inhibitors.[1][2] The imidazole ring and the adjacent carboxylic acid moiety can effectively chelate the zinc ions in the MBL active site, disrupting the catalytic mechanism of the enzyme. Structure-activity relationship (SAR) studies have shown that modifications at the N-1 position of the imidazole ring can significantly enhance inhibitory potency and spectrum against various MBLs, such as Verona Integron-encoded Metallo-β-lactamase (VIM) and New Delhi Metallo-β-lactamase (NDM).[3][4]
Quantitative Data Summary
The inhibitory activities of various 1H-imidazole-2-carboxylic acid derivatives against clinically relevant MBLs are summarized in the table below. The data highlights the potential of this scaffold to achieve potent, broad-spectrum inhibition.
| Compound ID | MBL Target | IC50 (µM) | Reference |
| Compound 28 | VIM-2 | 0.018 | [1][2] |
| VIM-5 | 0.018 | [1][2] | |
| Compound 55 | VIM-2 | Potent Synergistic Activity with Meropenem | [3][4] |
| Compound 73 | Multiple MBLs | 0.00012 - 0.64 | [1] |
| Compound 13a | VIM-2 | 0.044 | [1] |
| NDM-1 | 0.396 | [1] | |
| IMP-1 | 0.71 | [1] |
Experimental Protocols
General Synthesis of 1H-Imidazole-2-Carboxylic Acid Derivatives
This protocol describes a general method for the synthesis of N-substituted 1H-imidazole-2-carboxylic acid derivatives, which is a common strategy to enhance their inhibitory activity.
Materials:
-
1H-imidazole-2-carboxylic acid
-
Appropriate alkyl or aryl halide (R-X)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification: To a solution of 1H-imidazole-2-carboxylic acid in an appropriate alcohol (e.g., methanol or ethanol), add a catalytic amount of acid (e.g., H₂SO₄) and reflux for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture and extract the ester with an organic solvent. Dry the organic layer and concentrate under reduced pressure.
-
N-Alkylation/Arylation: Dissolve the imidazole-2-carboxylate ester in anhydrous DMF or THF. Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere. Stir the mixture for 30 minutes, then add the desired alkyl or aryl halide (R-X). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Saponification: Dissolve the purified N-substituted imidazole-2-carboxylate ester in a mixture of EtOH and water. Add an excess of NaOH and stir at room temperature for 2-4 hours.
-
Final Product Isolation: After the reaction is complete (monitored by TLC), remove the EtOH under reduced pressure. Acidify the aqueous solution with HCl to precipitate the final N-substituted 1H-imidazole-2-carboxylic acid derivative. Filter the solid, wash with cold water, and dry under vacuum.
Metallo-β-Lactamase Inhibition Assay
This protocol outlines a general spectrophotometric assay to determine the IC50 values of potential MBL inhibitors using a chromogenic substrate like nitrocefin or CENTA.
Materials:
-
Purified MBL enzyme (e.g., VIM-2, NDM-1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)
-
Chromogenic substrate (e.g., Nitrocefin or CENTA)
-
Test inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of the MBL enzyme in the assay buffer. Prepare a stock solution of the chromogenic substrate in an appropriate solvent.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the MBL enzyme
-
Varying concentrations of the test inhibitor (or DMSO for the control)
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Data Acquisition: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 492 nm for CENTA hydrolysis) using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mechanism of Action
The primary mechanism of action of 1H-imidazole-2-carboxylic acid-based inhibitors is the chelation of the zinc ions in the active site of the metallo-β-lactamase. This interaction prevents the binding and hydrolysis of β-lactam antibiotics.
Conclusion and Future Directions
While specific data on this compound remains to be explored, the extensive research on 1H-imidazole-2-carboxylic acid derivatives strongly supports the potential of the imidazole-carboxylic acid scaffold in the development of novel metallo-β-lactamase inhibitors. Future research could focus on the systematic exploration of different substitution patterns on the imidazole ring, including the 2-methyl-4-carboxylic acid arrangement, to further optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for researchers to initiate and advance such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Methyl-1H-imidazole-4-carboxylic Acid in Antifungal Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and safety profiles. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of ergosterol biosynthesis, an essential pathway for fungal cell membrane integrity. 2-Methyl-1H-imidazole-4-carboxylic acid and its derivatives represent a promising scaffold for the development of new antifungal drugs. The imidazole core is a well-established pharmacophore in numerous marketed antifungal drugs, and modifications at the 2 and 4 positions of the imidazole ring offer opportunities to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.
This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and evaluation of antifungal drug candidates based on the this compound scaffold.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for imidazole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is the major sterol component of the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Inhibition of lanosterol 14α-demethylase by imidazole compounds leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[1] This disruption of the normal sterol composition alters membrane permeability and fluidity, inhibits fungal growth, and can ultimately lead to cell death. The specificity of this target to fungi, as opposed to the cholesterol biosynthesis pathway in mammals, provides a therapeutic window for these drugs.
Quantitative Data Summary
While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of fungal pathogens is not extensively available in the public domain, research on structurally related imidazole derivatives has shown significant antifungal potential. For instance, certain 4-substituted imidazole sulfonamides have demonstrated potent in vitro activity against key Candida strains with MIC values below 100 nM.[4] Furthermore, other imidazole derivatives incorporating a 2,4-dienone motif have exhibited broad-spectrum antifungal activity with MIC values ranging from 0.5 to 32 µg/mL.[5]
For illustrative purposes, the following table presents hypothetical yet realistic MIC values for this compound against common fungal pathogens, based on the activity of related compounds. Researchers should determine the actual MIC values experimentally.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans ATCC 90028 | 4 - 16 |
| Candida glabrata ATCC 2001 | 8 - 32 |
| Candida krusei ATCC 6258 | 16 - 64 |
| Cryptococcus neoformans ATCC 208821 | 8 - 32 |
| Aspergillus fumigatus ATCC 204305 | 16 - 64 |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a suspension of fungal cells in sterile saline (0.85%) from 3-5 large colonies. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Further dilute the fungal suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
2. Preparation of Drug Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations. Ensure the final concentration of DMSO is below a level that affects fungal growth (typically ≤1%). c. Include a drug-free well (growth control) and a well with medium only (sterility control).
3. Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions and the growth control well. b. Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. b. Growth can be assessed visually or by using a spectrophotometric plate reader at a wavelength of 530 nm.
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibitory action of imidazole compounds.
Caption: Experimental workflow for antifungal susceptibility testing.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal activity and QSAR of some novel carboxylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-1H-imidazole-4-carboxylic Acid in the Development of Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with adverse gastrointestinal and renal effects.[1] This necessitates the development of safer and more effective anti-inflammatory agents. The imidazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory properties.[2][3][4] Specifically, 2-Methyl-1H-imidazole-4-carboxylic acid has emerged as a valuable starting material for the synthesis of novel compounds with promising anti-inflammatory potential.
These application notes provide a comprehensive overview of the utilization of this compound in the development of anti-inflammatory agents. We will detail the synthesis of derivatives, their biological evaluation, and the underlying mechanisms of action.
Synthesis of Anti-inflammatory Agents from this compound
A common strategy for developing anti-inflammatory agents from this compound involves its conversion into various heterocyclic derivatives, such as oxadiazoles and triazoles.[1] This molecular hybridization approach aims to combine the pharmacophoric features of different anti-inflammatory compounds to enhance efficacy and reduce side effects.
A typical synthetic route begins with the esterification of this compound, followed by reaction with hydrazine hydrate to form the corresponding hydrazide. This key intermediate can then be cyclized with various reagents to yield the target 1,3,4-oxadiazole or 1,2,4-triazole derivatives.
Anti-inflammatory Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant anti-inflammatory activity in preclinical models. The in vivo anti-inflammatory effects are often evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted assay for acute inflammation.
In Vivo Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of representative compounds derived from this compound. The data is presented as the percentage of edema inhibition at a specific time point after carrageenan administration, compared to a standard drug, Indomethacin.
| Compound ID | Structure | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| 8 | 2-(5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-ylthio)acetic acid | 50 | 5 | 43 | [1] |
| 9 | 3-(5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-ylthio)propanoic acid | 50 | 5 | 38 | [1] |
| 11 | 5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole-2-thiol | 50 | 5 | 38 | [1] |
| 12 | 2-((4-chlorobenzyl)thio)-5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole | 50 | 5 | 43 | [1] |
| 13 | 2-((2,4-dichlorobenzyl)thio)-5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole | 50 | 5 | 38 | [1] |
| Indomethacin | - | 10 | 5 | 45 | [1] |
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of imidazole-based compounds are often attributed to their ability to modulate key inflammatory pathways. While the precise mechanisms for all derivatives of this compound are not fully elucidated, related imidazole compounds have been shown to act on several targets.
Potential Mechanisms of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many NSAIDs exert their effect by inhibiting COX-1 and COX-2. Some imidazole derivatives have shown inhibitory activity against these enzymes, particularly COX-2, which is upregulated at sites of inflammation.[2][5][6]
-
Modulation of Pro-inflammatory Cytokines: Imidazole compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7]
-
Inhibition of p38 MAP Kinase: The p38 MAP kinase signaling pathway plays a crucial role in the production of inflammatory mediators. Inhibition of this kinase is a promising strategy for anti-inflammatory drug development, and some imidazole derivatives have been identified as p38 MAP kinase inhibitors.[8]
-
NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Inhibition of the NF-κB signaling cascade can lead to a broad-spectrum anti-inflammatory response.[7]
-
Macrophage Polarization: Some imidazole derivatives may exert their anti-inflammatory effects by promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[7]
Below is a diagram illustrating the potential signaling pathways targeted by anti-inflammatory agents derived from this compound.
Caption: Potential anti-inflammatory signaling pathways.
Experimental Protocols
Synthesis of 5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole-2-thiol (Compound 11)
This protocol is adapted from the synthesis of similar compounds and outlines the key steps.[1]
Materials:
-
This compound ethyl ester
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Water
Procedure:
-
Synthesis of 5-methyl-1H-imidazole-4-carbohydrazide:
-
Dissolve this compound ethyl ester in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 48 hours.
-
Concentrate the solution, cool, and filter the precipitate.
-
Wash the precipitate with dichloromethane and recrystallize from ethanol to obtain the hydrazide.
-
-
Synthesis of 5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole-2-thiol:
-
Dissolve the hydrazide in a solution of potassium hydroxide in water.
-
Add carbon disulfide and stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the final compound.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard protocol to evaluate the acute anti-inflammatory activity of a compound.[1][2][9]
Animals:
-
Wistar rats (150-200 g) of either sex.
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals under standard laboratory conditions with free access to food and water.
Materials:
-
Test compounds
-
Indomethacin (positive control)
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (e.g., control, standard, and test groups).
-
Administer the test compounds and the standard drug (Indomethacin) orally or intraperitoneally. The control group receives only the vehicle.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] * 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
The following diagram illustrates the workflow for the carrageenan-induced paw edema assay.
Caption: Workflow for the paw edema assay.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. Its derivatives have demonstrated significant anti-inflammatory activity in preclinical models, comparable to that of the standard drug indomethacin. The mechanisms of action are likely multifactorial, involving the inhibition of key inflammatory mediators and signaling pathways. The experimental protocols provided herein offer a framework for the synthesis and evaluation of new compounds based on this promising scaffold. Further investigation into the structure-activity relationships and optimization of the lead compounds could lead to the development of safer and more effective anti-inflammatory drugs.
References
- 1. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencescholar.us [sciencescholar.us]
Application Notes and Protocols for 2-Methyl-1H-imidazole-4-carboxylic Acid Derivatives in Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 2-Methyl-1H-imidazole-4-carboxylic acid derivatives as potential antiplatelet agents. The information compiled is intended to guide researchers in the screening, characterization, and development of this class of compounds for therapeutic use in thrombotic diseases.
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to the formation of pathological thrombi, resulting in cardiovascular diseases such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. Imidazole derivatives have emerged as a promising class of compounds with significant antiplatelet activity.[1][2] Specifically, derivatives of this compound have been investigated for their potential to inhibit platelet function through various mechanisms, including the antagonism of platelet receptors and the inhibition of key enzymes involved in platelet activation pathways.[3][4]
This document provides quantitative data on the antiplatelet activity of selected imidazole derivatives, detailed protocols for essential in vitro and in vivo assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Antiplatelet Activity of Imidazole Derivatives
The antiplatelet efficacy of various 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and carboxamides has been evaluated against several platelet aggregation inducers. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.
Table 1: In Vitro Antiplatelet and COX-1 Inhibitory Activity of Imidazole-4-Carboxylic Acid Derivatives [3][4]
| Compound | Inducer | IC50 (µM) | Mechanism of Action |
| 5c (ester) | PAF | 1 | PAF Antagonist |
| COX-1 | 0.4 | COX-1 Inhibitor | |
| 6c (carboxamide) | ADP | 2 | ADP Antagonist |
| 6g (carboxamide) | PAF | 4 | PAF Antagonist |
| COX-1 | 1 | COX-1 Inhibitor | |
| 6i (carboxamide) | Adrenaline | 0.15 | Adrenergic Antagonist |
| PAF | 0.66 | PAF Antagonist |
Table 2: In Vitro Inhibitory Potency of Other Imidazole-Based Thromboxane A2 Synthase (TXAS) Inhibitors [5]
| Compound | Common Name(s) | IC50 / ID50 Value | Assay Conditions |
| Ro 22-3581 | 4'-(Imidazol-1-yl) acetophenone | 11 nM (IC50) | Selective Thromboxane (Tx) synthetase inhibitor |
| Ozagrel | OKY-046 | 11 nM (IC50) | Inhibition of TXA2 synthase |
| Dazoxiben | UK-37248 | 765 µM (IC50) | Inhibition of Thromboxane B2 production in whole blood |
| Isbogrel | CV-4151 | 0.04 mg/kg (oral ID50) | Inhibition of blood TXA2 generation in rats |
Signaling Pathways in Platelet Aggregation
The antiplatelet activity of this compound derivatives can be attributed to their interference with key signaling pathways in platelet activation. A generalized diagram of these pathways and the points of inhibition by the imidazole derivatives is presented below.
References
Application Note and Protocol for the HPLC Analysis of 2-Methyl-1H-imidazole-4-carboxylic Acid
This document provides a comprehensive guide for the analysis of 2-Methyl-1H-imidazole-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical synthesis. Accurate and robust analytical methods are crucial for its quantification, purity assessment, and stability studies. Due to its polar nature, arising from the imidazole ring and the carboxylic acid group, chromatographic analysis can be challenging.[1][2] This application note presents two primary HPLC approaches for the analysis of this compound: a Reverse-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The choice between these methods will depend on the specific analytical requirements, such as the sample matrix and the presence of other polar or non-polar impurities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate column and mobile phase.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [3] |
| Molecular Weight | 126.11 g/mol | [4] |
| CAS Number | 1457-58-5 | [4] |
| Melting Point | 272 - 274 °C | [5] |
| Density | 1.404 g/cm³ | [6] |
| pKa (predicted) | 1.78 ± 0.10 | [5] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
The following sections detail the recommended starting conditions for both RP-HPLC and HILIC methods. Optimization may be required based on the specific instrumentation and analytical goals.
-
HPLC system with a UV or PDA detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or phosphoric acid)
-
Ammonium acetate (for HILIC)
-
This compound reference standard
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., a mixture of water and methanol) and dilute to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will be matrix-dependent. For bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulated products or biological matrices, appropriate extraction or dilution steps will be necessary.
This method is a good starting point, especially for analyzing the compound in the presence of less polar impurities. The use of an acidic mobile phase modifier is recommended to suppress the ionization of the carboxylic acid group and improve peak shape.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 2: Proposed RP-HPLC Method Parameters.
HILIC is often more effective for retaining and separating highly polar compounds like this compound.[1][2][7][8][9] This method is particularly useful if the sample contains polar impurities that are not well-retained by RP-HPLC.
| Parameter | Recommended Condition |
| Column | HILIC (e.g., Amide, Silica, or Zwitterionic), 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, pH 5.0B: Acetonitrile |
| Gradient | 95% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
Table 3: Proposed HILIC Method Parameters.
Data Presentation
The following table summarizes the expected performance characteristics of the proposed methods. These values are illustrative and should be confirmed during method validation.
| Parameter | RP-HPLC | HILIC |
| Expected Retention Time | 5 - 10 min | 3 - 8 min |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
Table 4: Expected Method Performance Characteristics.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 2. agilent.com [agilent.com]
- 3. This compound | C5H6N2O2 | CID 73824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1H-Imidazole-2-Carboxylic Acid, 4-Methyl- | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Methyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 2-Methyl-1H-imidazole-4-carboxylic acid. This versatile building block is a common scaffold in medicinal chemistry, and its derivatization into esters, amides, and other functional groups is crucial for the development of novel therapeutic agents. The following sections detail common derivatization reactions, including esterification, amidation, and acid chloride formation, providing structured data and step-by-step experimental procedures.
Overview of Derivatization Strategies
The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical transformations. The primary derivatization strategies involve the activation of the carboxyl group to facilitate nucleophilic attack by alcohols or amines, leading to the formation of esters and amides, respectively. A key intermediate in these transformations is the corresponding acid chloride, which is highly reactive and readily undergoes nucleophilic substitution.
The imidazole ring itself can influence the reactivity of the carboxylic acid. The nitrogen atoms can act as bases or nucleophiles, potentially leading to side reactions if not properly controlled. Therefore, the choice of reagents and reaction conditions is critical for achieving high yields and purity of the desired derivatives.
Esterification of this compound
Esterification is a common method to modify the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. Several methods can be employed for the esterification of this compound.
Fischer-Speier Esterification
This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While straightforward, it is an equilibrium reaction, and often requires a large excess of the alcohol or removal of water to drive the reaction to completion.
Table 1: Fischer-Speier Esterification of this compound
| Ester Derivative | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methyl 2-methyl-1H-imidazole-4-carboxylate | Methanol | H₂SO₄ (conc.) | 12 | Reflux | 75-85 |
| Ethyl 2-methyl-1H-imidazole-4-carboxylate | Ethanol | H₂SO₄ (conc.) | 12 | Reflux | 80-90 |
| Isopropyl 2-methyl-1H-imidazole-4-carboxylate | Isopropanol | H₂SO₄ (conc.) | 24 | Reflux | 60-70 |
Experimental Protocol: Synthesis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in absolute ethanol (10-20 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure ethyl ester.
Amidation of this compound
Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in many biologically active molecules, including peptides and small molecule drugs. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.
Amidation using Coupling Reagents
A wide array of coupling reagents are available, each with its own advantages in terms of reactivity, suppression of side reactions (like racemization), and ease of purification. Common examples include carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU).
Table 2: Amidation of this compound with Various Amines
| Amide Derivative | Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-Benzyl-2-methyl-1H-imidazole-4-carboxamide | Benzylamine | EDC·HCl/HOBt | DIPEA | DMF | 12 | rt | 85-95 |
| N-(4-Methoxyphenyl)-2-methyl-1H-imidazole-4-carboxamide | p-Anisidine | HATU | DIPEA | DMF | 8 | rt | 90-98 |
| 2-Methyl-N-propyl-1H-imidazole-4-carboxamide | n-Propylamine | DCC/DMAP | - | CH₂Cl₂ | 16 | rt | 70-80 |
Experimental Protocol: Synthesis of N-Benzyl-2-methyl-1H-imidazole-4-carboxamide using EDC/HOBt
-
Reactant Preparation: Dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and benzylamine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Formation of 2-Methyl-1H-imidazole-4-carbonyl Chloride
The acid chloride is a highly reactive intermediate that can be readily converted to a wide range of derivatives, including esters, amides, and thioesters. It is typically prepared by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of 2-Methyl-1H-imidazole-4-carbonyl Chloride
Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive and toxic byproducts.
-
Reaction Setup: Suspend this compound (1.0 eq) in an inert solvent such as anhydrous dichloromethane (CH₂Cl₂) or toluene in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Chlorinating Agent Addition: Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise to the suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction mixture should become a clear solution.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude acid chloride is often used immediately in the next step without further purification.
Visualizing the Derivatization Pathways
The following diagrams illustrate the chemical transformations described in these application notes.
Caption: Derivatization pathways of this compound.
Caption: Experimental workflow for amide synthesis using EDC/HOBt.
Troubleshooting & Optimization
preventing decarboxylation of 2-Methyl-1H-imidazole-4-carboxylic acid during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of 2-Methyl-1H-imidazole-4-carboxylic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields when synthesizing this compound?
A1: The most prevalent issue leading to low yields is the unintended decarboxylation of the target molecule. This side reaction involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in the formation of 2-methyl-1H-imidazole as a byproduct.
Q2: What reaction conditions promote the decarboxylation of this compound?
A2: Elevated temperatures are the primary factor promoting decarboxylation.[1][2] Both acidic and basic conditions, especially when combined with heat, can also facilitate this unwanted side reaction. The stability of imidazole carboxylic acids can be pH-dependent.
Q3: How can I minimize decarboxylation during the synthesis?
A3: Careful control of the reaction temperature is crucial. It is recommended to maintain the lowest possible temperature at which the reaction proceeds to completion. During the workup and purification stages, it is imperative to avoid heating.[1][2] For instance, solvent removal should be performed under reduced pressure at or below room temperature.
Q4: What is a common synthetic route to this compound, and where is the greatest risk of decarboxylation?
A4: A common and effective method is the hydrolysis of a corresponding ester precursor, such as ethyl 2-methyl-1H-imidazole-4-carboxylate. The highest risk of decarboxylation occurs during this hydrolysis step and the subsequent acidification to isolate the carboxylic acid, particularly if the temperature is not rigorously controlled.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound with the presence of 2-methyl-1H-imidazole byproduct. | Decarboxylation due to excessive heat during reaction or workup. | Maintain a reaction temperature of 25-30°C during the hydrolysis of the ester precursor.[3][4] During workup, remove solvents using a rotary evaporator at ambient temperature and avoid any form of direct heating.[1][2] |
| Product degradation during purification. | The carboxylic acid may be unstable on certain chromatography media, especially under acidic conditions. | If purification by column chromatography is necessary, consider using a neutral or slightly basic mobile phase. Alternatively, purification can often be achieved by recrystallization from a suitable solvent system, which avoids prolonged contact with stationary phases. |
| Incomplete hydrolysis of the ester precursor. | Insufficient reaction time or inadequate base concentration. | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at a low temperature, consider incrementally increasing the concentration of the base (e.g., KOH or NaOH) before resorting to an increase in temperature. |
| Difficulty in precipitating the product after acidification. | The product may have some solubility in the aqueous acidic solution, or the pH may not be optimal for precipitation. | Ensure the pH is adjusted to the isoelectric point of the carboxylic acid, which is typically in the range of 1-2 for imidazole carboxylic acids.[3][4] Cooling the solution in an ice bath can further promote precipitation. If the product remains in solution, extraction with an appropriate organic solvent may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate
This protocol describes the base-catalyzed hydrolysis of ethyl 2-methyl-1H-imidazole-4-carboxylate under conditions optimized to minimize decarboxylation.
Materials:
-
Ethyl 2-methyl-1H-imidazole-4-carboxylate
-
Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of KOH Solution: Prepare a 1-2% (w/v) solution of potassium hydroxide in deionized water.
-
Hydrolysis: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate in the aqueous KOH solution. A mass ratio of approximately 1:2.2 of the ester to the KOH solution is recommended.[4]
-
Reaction: Stir the mixture at a controlled temperature of 25-30°C.
-
Monitoring: Monitor the progress of the reaction by TLC until all the starting ester has been consumed.
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring to adjust the pH to approximately 1-2.
-
Precipitation and Isolation: The this compound will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at room temperature.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water.
| Parameter | Recommended Condition | Rationale |
| Hydrolysis Temperature | 25-30°C | To minimize the rate of decarboxylation.[3][4] |
| Base Concentration | 1-2% KOH | Sufficient to catalyze hydrolysis without being overly harsh. |
| Acidification pH | 1-2 | To ensure complete protonation and precipitation of the carboxylic acid.[3][4] |
| Workup Temperature | Room temperature or below | To prevent decarboxylation of the final product.[1][2] |
Visual Guides
Troubleshooting Workflow for Decarboxylation
Caption: A logical workflow for troubleshooting and mitigating decarboxylation during the synthesis of this compound.
Factors Influencing Decarboxylation
Caption: Key experimental factors that can lead to the undesirable decarboxylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 4. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid. The following information is designed to address common challenges and improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of hydrolyzing its ethyl ester precursor.
Issue 1: Low or No Yield of this compound
Q: I am experiencing a significantly lower than expected yield, or no product at all, after the hydrolysis of ethyl 2-methyl-1H-imidazole-4-carboxylate. What are the potential causes and solutions?
A: Low or no yield in this synthesis can stem from several factors, from incomplete reaction to product loss during workup. Below is a systematic guide to troubleshoot this issue.
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Incomplete Hydrolysis: The conversion of the ethyl ester to the carboxylic acid may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material. If the reaction is stalled, consider the following adjustments:
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Increase Reaction Time: Allow the reaction to stir for a longer period.
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Increase Temperature: Gently heating the reaction mixture can promote hydrolysis, but be cautious of potential side reactions.[1]
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Base Concentration: Ensure the concentration of the base (e.g., KOH or NaOH) is sufficient to drive the reaction to completion.
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Sub-optimal pH for Product Precipitation: this compound is amphoteric, meaning it can be soluble in both acidic and basic aqueous solutions. If the pH is not carefully controlled during the acidification step, the product may remain dissolved in the filtrate.
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Solution: Carefully adjust the pH of the reaction mixture to the isoelectric point of the product, which is the pH at which it has a net zero charge and minimum solubility. This is typically in the pH range of 3-5 for imidazole carboxylic acids. Adjust the pH dropwise with constant stirring and monitor for maximum precipitation.
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Product Loss During Workup: The product may be lost during extraction or filtration steps.
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Solution: If an extraction is performed, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. When filtering, wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.
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Degradation of Starting Material or Product: Although generally stable, prolonged exposure to harsh conditions (e.g., very high temperatures or extreme pH) could potentially lead to degradation.
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Solution: Employ milder reaction conditions where possible. Avoid excessive heating during the reaction and workup.
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Issue 2: Presence of Impurities in the Final Product
Q: My final product shows the presence of unknown impurities upon analysis (e.g., by NMR or HPLC). What are the likely side products and how can I purify my compound?
A: Impurities can arise from unreacted starting materials, side reactions, or decomposition.
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Unreacted Starting Material: The most common impurity is the starting ethyl 2-methyl-1H-imidazole-4-carboxylate.
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Identification: This can be confirmed by comparing the analytical data (e.g., NMR, LC-MS) of your product with that of the starting material.
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Prevention and Removal: Ensure the hydrolysis reaction goes to completion by following the suggestions in "Issue 1". Purification can be achieved through recrystallization from a suitable solvent system (e.g., water-ethanol mixtures).
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Decarboxylation Product: Imidazole carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, leading to the formation of 2-methyl-1H-imidazole.[2]
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Identification: This impurity will have a molecular weight 44 g/mol lower than the desired product.
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Prevention: Avoid high temperatures during the reaction and, critically, during the workup. If solvent removal is necessary, use a rotary evaporator at or near room temperature under reduced pressure.[2]
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Purification Procedures:
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Recrystallization: This is a common and effective method for purifying this compound. The crude product can be dissolved in a hot solvent (e.g., water or an alcohol/water mixture) and allowed to cool slowly to form purer crystals.
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Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its salt. The aqueous layer is then separated and acidified to precipitate the pure product, which is then filtered.
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Chromatography: For very impure samples, column chromatography may be necessary. Reverse-phase HPLC is a powerful technique for both analysis and purification. A C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid, is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and accessible method is the hydrolysis of a corresponding ester, typically ethyl 2-methyl-1H-imidazole-4-carboxylate. This is often achieved under basic conditions using an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by acidification to precipitate the carboxylic acid.
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting ester on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (which will likely have a lower Rf value) indicates the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What is the role of pH in the isolation of the product?
A3: pH is critical for the successful isolation of this compound. After the basic hydrolysis is complete, the product exists as a carboxylate salt, which is soluble in the aqueous reaction mixture. To precipitate the product, the solution must be acidified. The pH should be carefully adjusted to the isoelectric point of the molecule, where its solubility is at a minimum. Over-acidification can lead to the formation of a soluble imidazolium salt, thus reducing the isolated yield.
Q4: Can I use acidic conditions for the hydrolysis of the ethyl ester?
A4: While acid-catalyzed hydrolysis of esters is a standard organic reaction, for this particular substrate, base-catalyzed hydrolysis (saponification) is more commonly reported and is generally more efficient. Acid-catalyzed hydrolysis often requires harsher conditions (e.g., prolonged heating in strong acid), which can increase the risk of side reactions like decarboxylation.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields based on different methodologies found in the literature for similar imidazole carboxylic acids. It is important to note that these are illustrative, and optimization for this specific molecule is recommended.
| Starting Material | Reagents and Conditions | Reported Yield | Reference |
| Ethyl imidazole-4-carboxylate | 1. KOH solution, 30°C; 2. H₂SO₄ to pH 1 | ~92% | [3] |
| Imidazole-2-carboxaldehyde | 30% H₂O₂, water, room temperature, 72h | ~97.5% | [4] |
| Benzimidazole | KMnO₄ or HNO₃, elevated temperatures | Variable | [1] |
Experimental Protocols
Protocol: Hydrolysis of Ethyl 2-methyl-1H-imidazole-4-carboxylate
This protocol describes a general procedure for the base-catalyzed hydrolysis of ethyl 2-methyl-1H-imidazole-4-carboxylate.
Materials:
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Ethyl 2-methyl-1H-imidazole-4-carboxylate
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Deionized water
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Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)
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Ethanol (for recrystallization, optional)
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Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, pH meter or pH paper, filtration apparatus)
Procedure:
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Dissolving the Ester: In a round-bottom flask, dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate in a suitable amount of a co-solvent like ethanol if it is not readily soluble in the aqueous base.
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Base Addition: Prepare an aqueous solution of KOH or NaOH (typically 1-2 M). Add the base solution to the ester solution. A typical molar ratio of base to ester is between 2:1 and 3:1.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50°C). Monitor the reaction progress by TLC until the starting ester is consumed.
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Cooling: Once the reaction is complete, cool the mixture to room temperature, and then further in an ice bath.
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Acidification: While stirring vigorously in the ice bath, slowly add the dilute acid solution dropwise to the reaction mixture. Monitor the pH continuously. Continue adding acid until the pH reaches the point of maximum precipitation (typically around pH 3-5).
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Precipitation and Isolation: Allow the mixture to stir in the ice bath for some time to ensure complete precipitation. Collect the solid product by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
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Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decarboxylation.
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Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as a water/ethanol mixture.
Visualizations
Experimental Workflow for Hydrolysis
Caption: A typical experimental workflow for the synthesis of this compound via hydrolysis.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for diagnosing and resolving low product yield.
References
Technical Support Center: Recrystallization of 2-Methyl-1H-imidazole-4-carboxylic acid
This technical support guide provides troubleshooting advice and detailed protocols for selecting a suitable recrystallization solvent for 2-Methyl-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
A1: An ideal solvent for recrystallization should exhibit the following characteristics:
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High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the hot solvent.
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Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.
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Inertness: The solvent should not react with this compound.
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Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.
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Non-toxic and inexpensive: For practical and safety reasons, the solvent should be readily available, affordable, and have a low toxicity profile.
Q2: I cannot find specific solubility data for this compound. How should I proceed?
Q3: What classes of solvents should I consider for screening?
A3: Based on the structure of this compound, which contains both a polar imidazole ring and a carboxylic acid group, the following classes of solvents are good candidates for initial screening[3]:
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Protic Solvents: Water, ethanol, methanol, isopropanol. These can form hydrogen bonds with the molecule.
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Aprotic Polar Solvents: Acetone, ethyl acetate, acetonitrile.
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Solvent Mixtures: If a single solvent does not provide the desired solubility characteristics, a solvent mixture (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble) can be employed.
For the related compound, 1H-imidazole-4-carboxylic acid, suggested recrystallization solvents include methanol, ethanol, chloroform, diethyl ether, isopropyl ether, acetone, and ethyl acetate, or mixtures of these with petroleum ether.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling process is too rapid. The solvent may not be ideal. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of additional solvent. - Try a different recrystallization solvent or a solvent mixture. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the compound is highly soluble, consider using an antisolvent crystallization method. |
| Very low recovery of purified crystals. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. - Minimize the amount of cold solvent used to wash the crystals during filtration. - Re-concentrate the filtrate and cool it again to recover a second crop of crystals. |
| Crystals are colored or appear impure. | The chosen solvent did not effectively exclude impurities during crystallization. | - Consider a pre-treatment step, such as activated carbon, to remove colored impurities from the hot solution before cooling. - A second recrystallization from the same or a different solvent system may be necessary. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization Screening
This protocol outlines a systematic approach to identify a suitable single solvent for recrystallization.
Methodology:
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Preparation: Place a small, known amount (e.g., 20-30 mg) of crude this compound into a small test tube.
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Room Temperature Solubility Test: Add a small volume (e.g., 0.5 mL) of the first solvent to be tested. Agitate the mixture at room temperature. Observe if the compound dissolves. If it dissolves completely, the solvent is likely too good of a solvent for single-solvent recrystallization at room temperature.
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Hot Solubility Test: If the compound is not fully soluble at room temperature, heat the mixture to the solvent's boiling point while stirring. Add the solvent dropwise until the solid completely dissolves.
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Cooling and Observation: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath.
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Evaluation: A good solvent will show low solubility at room temperature, high solubility at its boiling point, and will yield a significant amount of crystalline precipitate upon cooling.
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Repeat: Repeat this process for a range of selected solvents to identify the most suitable one.
Quantitative Data Summary
Record your observations in a table similar to the one below to facilitate comparison.
| Solvent | Solubility at Room Temp. (Insoluble/Slightly Soluble/Soluble) | Solubility at Boiling Point (Insoluble/Slightly Soluble/Soluble) | Crystal Formation upon Cooling (None/Poor/Good) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Acetonitrile |
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process for selecting a recrystallization solvent and executing the purification.
Caption: Workflow for selecting and performing recrystallization.
References
Technical Support Center: Synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 2-methyl-1H-imidazole-4-carboxylate. This reaction is typically carried out under basic conditions using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
Q2: What are the most common impurities I should expect in my synthesis?
The most prevalent impurities are typically:
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Unreacted Starting Material: Ethyl 2-methyl-1H-imidazole-4-carboxylate.
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Decarboxylation Byproduct: 2-Methyl-1H-imidazole, formed by the loss of carbon dioxide from the desired product, especially if the reaction is subjected to high temperatures.
Q3: How can I minimize the formation of the decarboxylation byproduct?
To reduce the likelihood of decarboxylation, it is crucial to maintain careful control over the reaction temperature during both the hydrolysis and the subsequent workup steps. Avoid excessive heating. When removing solvents, it is advisable to use a rotary evaporator under reduced pressure at a moderate temperature.
Q4: What analytical techniques are best for assessing the purity of my product?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and for detecting the common impurities.[1][2] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (like phosphate buffer) and an organic modifier (like acetonitrile) is a good starting point for method development. UV detection at a suitable wavelength (e.g., around 210-230 nm) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of the desired product and identifying any significant impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete hydrolysis of the starting ester. | - Ensure a sufficient excess of the base is used to drive the reaction to completion.- Increase the reaction time or slightly elevate the temperature, while monitoring for decarboxylation.- Confirm the complete consumption of the starting material using Thin Layer Chromatography (TLC) or HPLC. |
| Product loss during workup. | - Carefully adjust the pH during acidification to ensure complete precipitation of the carboxylic acid. The isoelectric point of imidazole carboxylic acids is crucial for precipitation.- Ensure the product is sufficiently insoluble in the chosen solvent system for filtration. Chilling the solution before filtration can improve recovery. | |
| Presence of Unreacted Starting Material (Ethyl Ester) in Final Product | Incomplete hydrolysis. | - As mentioned above, optimize reaction conditions (base concentration, time, temperature) to ensure complete conversion. |
| Inefficient purification. | - Recrystallization is an effective method for removing the less polar ethyl ester from the more polar carboxylic acid. Suitable solvents include water, ethanol, or a mixture of the two.- An acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with an aqueous base. The carboxylic acid will move to the aqueous layer as its salt, leaving the ester in the organic layer. Acidification of the aqueous layer will then precipitate the pure product.[3] | |
| Presence of 2-Methyl-1H-imidazole in Final Product | Decarboxylation due to excessive heat. | - Maintain strict temperature control throughout the synthesis and workup. Avoid high temperatures during solvent removal. |
| Inefficient purification. | - Recrystallization can be effective if the solubility difference between the product and the impurity is significant.- Acid-base extraction can also separate the acidic product from the more basic 2-methyl-1H-imidazole. | |
| Broad Melting Point Range of the Final Product | Presence of impurities. | - A broad melting point range is a strong indicator of an impure sample.[1] The presence of starting material, byproducts, or residual solvents can cause this.- Further purification by recrystallization or chromatography is recommended. |
Quantitative Data on Common Impurities
The following table provides an illustrative overview of typical impurity levels that might be observed in the synthesis of this compound. Actual values will vary depending on the specific reaction conditions and purification methods employed.
| Impurity | Typical Percentage Range (by HPLC) | Notes |
| Ethyl 2-methyl-1H-imidazole-4-carboxylate | 0.1 - 5.0% | Can be significantly reduced with optimized hydrolysis conditions and proper purification. |
| 2-Methyl-1H-imidazole | 0.1 - 2.0% | Highly dependent on the temperature profile of the reaction and workup. |
| Other unidentified impurities | < 0.5% | May arise from side reactions of starting materials or intermediates. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Hydrolysis
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Hydrolysis:
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Dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate in an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents).
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Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitor by TLC or HPLC).
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Workup:
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Cool the reaction mixture in an ice bath.
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Slowly add hydrochloric acid (or another suitable acid) to adjust the pH to the isoelectric point of the product (typically around pH 4-5), at which point the carboxylic acid will precipitate.
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Stir the resulting suspension in the ice bath for a period to ensure complete precipitation.
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Isolation and Purification:
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water to remove any inorganic salts.
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Dry the crude product under vacuum.
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Further purify the product by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
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HPLC Method for Purity Analysis
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
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Mobile Phase A: 0.1% Phosphoric acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
Visualizations
References
Technical Support Center: Optimizing N-Alkylation of 2-Methyl-1H-imidazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2-Methyl-1H-imidazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my N-alkylation reaction yield consistently low or failing to proceed to completion?
A1: Low yields in the N-alkylation of this compound can arise from several factors, primarily related to the reduced nucleophilicity of the imidazole ring and potential side reactions involving the carboxylic acid group.
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Incomplete Deprotonation: The electron-withdrawing nature of the carboxylic acid group at the 4-position, in addition to the methyl group at the 2-position, can decrease the electron density of the imidazole nitrogens, making deprotonation more difficult.[1] Incomplete deprotonation leads to a lower concentration of the reactive imidazolate anion.
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Steric Hindrance: The substituents at the 2 and 4 positions can sterically hinder the approach of the alkylating agent to the imidazole nitrogens.[2][3]
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Inappropriate Base: The choice of base is critical. A weak base may not be strong enough to effectively deprotonate the imidazole, while a very strong, nucleophilic base could lead to unwanted side reactions.
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Reaction with Carboxylic Acid: The base can react with the carboxylic acid proton, consuming the base and forming a carboxylate salt, which may affect solubility and reactivity.
Troubleshooting Steps:
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Optimize the Base and Solvent System:
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Strong, Non-Nucleophilic Bases: Consider using strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) to ensure complete deprotonation of the imidazole nitrogen.[1][2]
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Milder Bases: For more reactive alkylating agents, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can be effective.[1][4] Heating the reaction can improve yields when using milder bases.[4]
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Solvent Choice: Polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they facilitate the dissolution of reactants and promote the reaction.[1][2][4]
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Increase Reaction Temperature: Gently heating the reaction mixture can often overcome activation energy barriers and improve reaction rates and yields.[4] Monitor the reaction by TLC or LC-MS to avoid decomposition at excessively high temperatures.
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Consider Protection of the Carboxylic Acid: To prevent the base from reacting with the carboxylic acid, consider protecting it as an ester (e.g., methyl or ethyl ester).[5] This strategy can improve the efficiency of the N-alkylation step. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
Q2: I am observing the formation of multiple products, making purification difficult. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common challenge and can be attributed to di-alkylation, esterification of the carboxylic acid, or lack of regioselectivity.
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Di-alkylation (Imidazolium Salt Formation): The N-alkylated product is still nucleophilic and can react with another molecule of the alkylating agent to form a di-alkylated imidazolium salt.[3]
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Esterification: If the reaction conditions are suitable (e.g., using an alkyl halide in the presence of a base), the carboxylic acid can be converted to its corresponding ester.[6]
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Lack of Regioselectivity: N-alkylation can occur at either the N-1 or N-3 position of the imidazole ring, leading to a mixture of regioisomers.[7]
Troubleshooting Steps:
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Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent to minimize di-alkylation.[3]
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Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.
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Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of di-alkylation.[3]
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Regioselectivity Control:
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Steric Effects: Alkylation is generally favored at the less sterically hindered nitrogen.[3] The methyl group at the C-2 position will direct alkylation towards the N-1 position.
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Protecting Groups: For absolute regioselectivity, consider using a protecting group strategy. The use of a removable protecting group on one of the nitrogen atoms can direct the alkylation to the desired position.[8]
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Q3: My desired N-alkylated product is difficult to purify. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials, di-alkylated byproducts, regioisomers, and inorganic salts.
Purification Strategies:
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Aqueous Work-up: After the reaction, a standard aqueous work-up can help remove inorganic salts and water-soluble impurities.
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Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from byproducts and unreacted starting materials.[2] A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
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Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the N-alkylation of this compound?
A1: For 2,4-disubstituted imidazoles, N-alkylation generally occurs at the less sterically hindered nitrogen atom.[9] In the case of this compound, the methyl group at the 2-position is sterically more demanding than the carboxylic acid group at the 4-position. Therefore, the alkylation is expected to predominantly occur at the N-1 position, leading to 1-alkyl-2-methyl-1H-imidazole-4-carboxylic acid.
Q2: Can the carboxylic acid group undergo decarboxylation under the reaction conditions?
A2: While decarboxylation of certain carboxylic acids can occur under thermal or catalytic conditions, it is generally not a major side reaction under typical N-alkylation conditions (e.g., moderate temperatures with bases like K₂CO₃ or DBU).[10][11] However, at very high temperatures, the possibility of decarboxylation should be considered and monitored.
Q3: Is it necessary to use anhydrous conditions for this reaction?
A3: Yes, it is highly recommended to use anhydrous solvents and reagents, especially when using strong bases like sodium hydride.[1] The presence of water can quench the base and lead to lower yields.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] This will allow you to determine when the starting material has been consumed and to check for the formation of products and byproducts.
Data Presentation
Table 1: Recommended Reaction Conditions for N-Alkylation of this compound
| Parameter | Condition A (Milder Base) | Condition B (Stronger Base) | Notes |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | NaH (1.2 eq) or DBU (1.2 eq) | Cs₂CO₃ can sometimes offer better results than K₂CO₃.[1] NaH requires strictly anhydrous conditions. |
| Alkylating Agent | Alkyl halide (1.1 - 1.2 eq) | Alkyl halide (1.1 eq) | Use of a slight excess of the alkylating agent is common. |
| Solvent | Anhydrous Acetonitrile or DMF | Anhydrous DMF or THF | DMF is a good general-purpose solvent for these reactions.[1][2] |
| Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature | Higher temperatures may be needed for less reactive alkyl halides with milder bases.[4] |
| Reaction Time | 12 - 24 hours | 2 - 12 hours | Monitor by TLC or LC-MS to determine completion.[2][4] |
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
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Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
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Stir the suspension at room temperature for 30 minutes.
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Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the progress by TLC.
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After completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.
Protocol 2: N-Alkylation using Sodium Hydride in THF
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To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
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Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
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Add anhydrous Tetrahydrofuran (THF) to the flask.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
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Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in Protocol 1.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General reaction pathway for the N-alkylation of this compound, including potential side reactions.
Caption: A decision-making workflow for troubleshooting low yields in the N-alkylation reaction.
Caption: A streamlined overview of the general experimental procedure for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 11. Decarboxylation [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q1: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily related to side reactions and reaction conditions. Here are the most common culprits and troubleshooting steps:
-
Decarboxylation: The most prevalent side reaction is the loss of the carboxylic acid group, especially at elevated temperatures, leading to the formation of 2-methylimidazole as a byproduct.[1]
-
Solution: Maintain strict temperature control throughout the reaction and workup. Avoid excessive heating. If concentration is necessary, use a rotary evaporator under reduced pressure at a low temperature.
-
-
Isomer Formation: The synthesis can sometimes yield the constitutional isomer, 2-Methyl-1H-imidazole-5-carboxylic acid. The ratio of these isomers can be influenced by the specific synthetic route and reaction conditions.
-
Solution: Carefully analyze your product mixture using techniques like HPLC or NMR to quantify the isomeric ratio. Optimization of reaction parameters such as temperature, pH, and catalyst may be necessary to favor the formation of the desired 4-carboxylic acid isomer.
-
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials in the mixture.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure all starting materials have been consumed before proceeding with the workup. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential decarboxylation.
-
-
Suboptimal pH: The pH of the reaction mixture can significantly impact the reaction rate and the stability of the product.
-
Solution: For syntheses involving the Debus-Radziszewski reaction or similar condensations, maintaining the appropriate pH is crucial. Ensure the pH is controlled as specified in your protocol. During workup, the pH adjustment for precipitation of the carboxylic acid should be done carefully to maximize recovery.[2]
-
Issue 2: Presence of Impurities in the Final Product
Q2: My final product of this compound shows significant impurities upon analysis (e.g., NMR, HPLC, or Mass Spectrometry). What are these impurities and how can I remove them?
A2: Impurities can arise from side reactions, unreacted starting materials, or degradation of the product. Common impurities and purification strategies are outlined below:
-
Common Impurities:
-
2-Methylimidazole: Formed via decarboxylation of the desired product.
-
2-Methyl-1H-imidazole-5-carboxylic acid: A common isomeric impurity.
-
Unreacted Starting Materials: Such as glyoxal, acetaldehyde, and ammonia derivatives if using a Debus-Radziszewski type synthesis.
-
Coupling Products: Some synthetic routes may lead to the formation of dimeric or polymeric byproducts. A patent for a related imidazolecarboxylic acid synthesis mentions the avoidance of "coupling products".[3]
-
Over-alkylation Products: Reactions at the imidazole nitrogen can lead to N-substituted impurities, especially if alkylating agents are present or formed in situ.
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying crystalline solids. The choice of solvent is critical. A binary solvent system, where the compound is dissolved in a "good" solvent and then precipitated by the addition of a "poor" solvent, can be effective.
-
Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group is a powerful purification technique. Dissolve the crude product in a suitable organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The desired product will move to the aqueous layer as its salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral or basic impurities before being acidified to precipitate the pure this compound.
-
Chromatography: For challenging separations, particularly for removing isomeric impurities, column chromatography (e.g., silica gel or reverse-phase) or preparative HPLC can be employed.
-
| Impurity/Issue | Potential Cause | Recommended Action |
| Low Yield | Decarboxylation, Isomer Formation, Incomplete Reaction | Strict temperature control, optimize reaction conditions to favor the desired isomer, monitor reaction completion. |
| 2-Methylimidazole | Decarboxylation due to excessive heat. | Lower reaction and workup temperatures. Use vacuum concentration instead of heating. Purify via acid-base extraction or recrystallization. |
| 2-Methyl-1H-imidazole-5-carboxylic acid | Lack of regioselectivity in the synthesis. | Modify reaction conditions (solvent, temperature, catalyst). Purify using chromatography if recrystallization is ineffective. |
| Unreacted Starting Materials | Incomplete reaction or improper stoichiometry. | Monitor reaction to completion (TLC/HPLC). Ensure correct molar ratios of reactants. Purify via washing, recrystallization, or acid-base extraction. |
| Discoloration/Polymeric material | Undesired side reactions or product degradation. | Ensure an inert atmosphere if reagents are air-sensitive. Lower reaction temperature. Purify using activated carbon treatment during recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q3: What is the most common side reaction in the synthesis of this compound?
A3: The most frequently encountered side reaction is decarboxylation, which is the loss of carbon dioxide from the carboxylic acid group to form 2-methylimidazole.[1] This is particularly problematic at elevated temperatures.
Q4: Can the isomeric impurity, 2-Methyl-1H-imidazole-5-carboxylic acid, be easily separated?
A4: The separation of constitutional isomers like the 4- and 5-carboxylic acid derivatives can be challenging due to their similar physical properties. While careful recrystallization may sometimes be effective, chromatographic techniques such as preparative HPLC are often required for complete separation. Optimizing the synthetic route to favor the formation of the desired 4-isomer is the most effective strategy.
Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A5: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Excellent for both monitoring reaction kinetics and quantifying the purity of the final product, including the detection of isomers and other byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and quantifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Experimental Protocols & Methodologies
A common synthetic route to this compound is a variation of the Debus-Radziszewski synthesis. Below is a generalized protocol with an emphasis on minimizing side reactions.
Synthesis of this compound (Illustrative Protocol)
This protocol is a generalized representation and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Reagent Addition: To a solution of an appropriate α-dicarbonyl compound (e.g., a derivative of glyoxal) in a suitable solvent (e.g., water or ethanol), add aqueous ammonia and acetaldehyde. The order and rate of addition can be critical in controlling side reactions.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-60 °C) for a specified period. Monitor the reaction progress by TLC or HPLC. Avoid excessively high temperatures to minimize decarboxylation.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to a pH where the product precipitates. The target pH should be determined experimentally to maximize yield and purity.
-
Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove soluble impurities.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water).
-
For higher purity, perform an acid-base extraction as described in the troubleshooting section.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 4. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound at a larger scale.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to address specific problems you may encounter during your experiments.
Question 1: My reaction yield is significantly lower than expected during the final hydrolysis step. What are the potential causes and how can I fix this?
Answer: Low yields during the hydrolysis of the ester precursor (e.g., ethyl 2-methyl-1H-imidazole-4-carboxylate) are a common challenge during scale-up. Several factors can contribute to this issue:
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Incomplete Hydrolysis: The reaction may not have gone to completion. On a larger scale, mixing and heat transfer can be less efficient.
-
Solution: Increase the reaction time and ensure vigorous agitation to maintain a homogeneous mixture. Consider a moderate increase in temperature, but be cautious as this can promote side reactions.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[3]
-
-
Side Reactions (Decarboxylation): Imidazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 2-methylimidazole as a byproduct.[4]
-
Product Precipitation/Isolation Issues: The pH for precipitation is critical. Incorrect pH can lead to incomplete precipitation or the formation of soluble salts.
-
Solution: Carefully adjust the pH of the reaction mixture to the isoelectric point of the acid (typically around pH 1-2 for imidazole carboxylic acids) to ensure maximum precipitation.[1][2] Add the acid slowly and with good stirring to control the precipitation and obtain a more easily filterable solid.
-
Question 2: I am observing significant impurities in my final product after isolation. What are these byproducts and how can I remove them?
Answer: Impurities can arise from incomplete reactions or side reactions. Common impurities and purification strategies are outlined below:
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Unreacted Starting Material (Ester): This is a common impurity if the hydrolysis is incomplete.
-
Purification Method: An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The acidic product will move to the aqueous layer as its salt, leaving the neutral ester in the organic layer. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.[4]
-
-
Decarboxylation Byproduct (2-methylimidazole): This basic impurity can be removed using similar extraction techniques.
-
Purification Method: During the acid-base extraction described above, the basic 2-methylimidazole will remain in the organic layer upon initial basification, or it can be removed by washing the final isolated product with a non-polar organic solvent in which the carboxylic acid has minimal solubility.
-
-
Other Unknown Impurities: These may arise from complex side reactions.
| Impurity Type | Likely Source | Recommended Purification Method |
| Unreacted Ester | Incomplete hydrolysis | Acid-Base Extraction |
| 2-Methylimidazole | Decarboxylation (heat) | Acid-Base Extraction / Solvent Wash |
| Process-related impurities | Side reactions | Recrystallization / Chromatography |
Question 3: My product has poor solubility in common organic solvents, making purification by recrystallization difficult. What should I do?
Answer: Imidazole-based compounds, especially carboxylic acids, often exhibit poor solubility in non-polar organic solvents but good solubility in polar or aqueous media.[5][6]
-
Solvent Screening: A systematic solvent screen is crucial for identifying a suitable recrystallization solvent or solvent system. Consider polar protic solvents like water, ethanol, or isopropanol, or mixtures thereof.
-
pH Adjustment: The solubility of this compound is highly pH-dependent. It is soluble in both acidic and basic aqueous solutions (as the imidazolium salt and carboxylate salt, respectively) but has minimum solubility at its isoelectric point. This property is key for purification.
-
Alternative to Recrystallization: If a suitable recrystallization solvent cannot be found, rely on a well-optimized acid-base extraction workup. This exploits the pH-dependent solubility to achieve high purity without needing traditional recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A robust and frequently used method involves a multi-step synthesis culminating in the hydrolysis of an ester precursor. A common pathway starts with readily available materials and proceeds through cyclization to form the imidazole ring, followed by hydrolysis. While various methods exist for forming the imidazole ring itself, the final deprotection/hydrolysis step is critical for scale-up.[7][8][9]
Q2: What are the most critical process parameters to monitor during the scale-up of the hydrolysis step?
A2: The following parameters are critical for safety, yield, and purity at scale:
-
Temperature Control: Essential for preventing degradation and minimizing side reactions like decarboxylation.[3][4]
-
Rate of Reagent Addition: Slow, controlled addition of acid during the precipitation step is crucial for controlling exotherms and particle size.
-
Agitation/Mixing: Efficient mixing is required to ensure reaction homogeneity and effective heat transfer, which becomes more challenging in larger reactors.
-
pH Monitoring and Control: Precise pH control is vital for maximizing the yield during product precipitation.[1][2]
Q3: Which analytical techniques are recommended for monitoring this synthesis?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) provides a quick and simple way to track the disappearance of starting materials.[3] High-Performance Liquid Chromatography (HPLC) offers more quantitative analysis of reaction progress and impurity formation.[3]
-
Purity Assessment: HPLC is the preferred method for determining the purity of the final product.[10]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure and identity of the final compound.[8]
Experimental Protocols
Protocol 1: Scale-Up Hydrolysis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate
This protocol describes the saponification of the ethyl ester to yield the target carboxylic acid.
-
Reaction Setup: In a suitable reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge a 2M solution of potassium hydroxide (KOH) in water (2.2 equivalents).
-
Reagent Addition: Add ethyl 2-methyl-1H-imidazole-4-carboxylate (1.0 equivalent) to the reactor.
-
Reaction: Heat the mixture to 30-40°C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until all starting material is consumed (typically 3-6 hours).
-
Cooling: Once complete, cool the reaction mixture to room temperature.
-
Precipitation: Slowly add a 2N sulfuric acid or hydrochloric acid solution via the addition funnel, maintaining the internal temperature below 25°C. Continue adding acid until the pH of the mixture reaches ~2.[1][2] A thick white precipitate will form.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold deionized water, followed by a cold non-polar solvent (e.g., heptane) to remove organic-soluble impurities.
-
Drying: Dry the purified this compound under vacuum at 40-50°C to a constant weight.
Visualizations
Caption: General workflow for the synthesis and troubleshooting of this compound.
Caption: Logical workflow for the purification of the target compound using an acid-base extraction.
References
- 1. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Imidazole-4-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of imidazole-4-carboxylic acid, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Imidazole-4-Carboxylic Acid
Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. Below is a systematic guide to identifying and resolving the problem.
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Incomplete Hydrolysis of the Ester Precursor: Many synthetic routes involve the hydrolysis of an ethyl imidazole-4-carboxylate precursor.[1] Incomplete hydrolysis is a frequent cause of low yields.
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Solution: Ensure the stoichiometry of the base (e.g., potassium hydroxide) is correct. A common mass ratio of ethyl imidazole-4-carboxylate to a potassium hydroxide solution is 1:2.2.[2] Increase the reaction time or slightly elevate the temperature (e.g., to 30°C) to drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.
-
-
Product Decarboxylation: Imidazole-4-carboxylic acid is susceptible to decarboxylation, especially at elevated temperatures.[1] This results in the formation of imidazole as a byproduct and a corresponding loss of the desired product.
-
Solution: Maintain strict temperature control throughout the synthesis and workup. If the reaction requires heating, use the lowest effective temperature. During solvent removal, utilize a rotary evaporator under reduced pressure at room temperature instead of applying excessive heat.[1]
-
-
Suboptimal pH for Precipitation: The product is typically isolated by acidifying the reaction mixture to precipitate the carboxylic acid. If the pH is not optimal, the product may remain dissolved in the solution.
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Poor Quality of Starting Materials: The purity of the starting materials, such as ethyl imidazole-4-carboxylate, can significantly impact the reaction outcome.
-
Solution: Ensure the starting materials are of high purity. If necessary, purify the starting materials before use.
-
Issue 2: Product Purity Issues and Recrystallization Challenges
Q: My final product is impure, and I am having difficulty purifying it by recrystallization. What are the common impurities and how can I improve the purification process?
A: Impurities can arise from side reactions or incomplete reactions. Effective purification is crucial for obtaining high-quality imidazole-4-carboxylic acid.
-
Common Impurities:
-
Unreacted Starting Material: Incomplete hydrolysis can leave unreacted ethyl imidazole-4-carboxylate in the final product.
-
Decarboxylation Product: Imidazole is a common impurity resulting from the loss of the carboxylic acid group.[1]
-
-
Recrystallization Troubleshooting:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. Water is a commonly used solvent for recrystallizing imidazole-4-carboxylic acid.[4]
-
"Oiling Out": The product may separate as an oil instead of forming crystals. This can be due to the presence of impurities or cooling the solution too quickly.
-
Solution: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling out persists, try a different solvent system or use techniques like scratching the inside of the flask with a glass rod to induce crystallization.[5]
-
-
No Crystal Formation: A supersaturated solution may not crystallize spontaneously.
-
Solution: Induce crystallization by adding a seed crystal of pure imidazole-4-carboxylic acid or by scratching the inner surface of the flask at the solution's surface.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for imidazole-4-carboxylic acid?
A1: A widely used method is the hydrolysis of ethyl imidazole-4-carboxylate using a base such as potassium hydroxide, followed by acidification.[1][2] Other methods include the reaction of imidazole with carbon dioxide under pressure and at elevated temperatures.[6]
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase for polar compounds like imidazole-4-carboxylic acid could be a mixture of n-butanol, acetic acid, and water.[7] The disappearance of the starting ester spot and the appearance of the product spot, which will have a different Rf value, indicate the progression of the reaction. Due to the high polarity of imidazole-4-carboxylic acid, it may be necessary to use reverse-phase TLC plates with an acetonitrile/water mobile phase for better separation.[7]
Q3: What are the key safety precautions to take during the synthesis?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle strong acids and bases with care. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Data Presentation
Table 1: Reaction Conditions for Hydrolysis of Ethyl Imidazole-4-carboxylate
| Parameter | Value | Reference |
| Reactant Ratio (Ester:KOH soln) | 1 : 2.2 (by mass) | [2] |
| Reaction Temperature | 30 °C | [2] |
| Final pH for Precipitation | 1 - 2 | [2][3] |
| Reported Yield | ~92% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Imidazole-4-carboxylic Acid via Hydrolysis of Ethyl Imidazole-4-carboxylate
This protocol is based on a commonly cited method for the synthesis of imidazole-4-carboxylic acid.[2][3]
Materials:
-
Ethyl imidazole-4-carboxylate
-
Potassium hydroxide (KOH) solution (e.g., 1-2% w/w in water)
-
Sulfuric acid (H₂SO₄) solution (dilute)
-
Recrystallization solvent (e.g., water)
Procedure:
-
In a suitable reaction vessel, mix ethyl imidazole-4-carboxylate with a potassium hydroxide solution at a mass ratio of 1:2.2 to 1:2.5.[2][3]
-
Stir the mixture at a controlled temperature of 25-30°C.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add a dilute sulfuric acid solution while stirring to adjust the pH to 1-2.[3]
-
A precipitate of crude 1H-imidazole-4-carboxylic acid will form.
-
Collect the crude product by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as water.[4]
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of imidazole-4-carboxylic acid.
Caption: Decision tree for troubleshooting low yields in imidazole-4-carboxylic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem [lookchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Monitoring 2-Methyl-1H-imidazole-4-carboxylic Acid Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the progress of reactions involving 2-Methyl-1H-imidazole-4-carboxylic acid using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in performing TLC for this compound?
A1: The primary challenge arises from the compound's polar nature, due to the presence of both a carboxylic acid and an imidazole ring. This can lead to strong interactions with the silica gel stationary phase, resulting in streaking or spotting at the baseline. The zwitterionic character of the molecule can also affect its solubility and mobility on the TLC plate.[1]
Q2: What is a good starting solvent system (mobile phase) for the TLC analysis of this compound?
A2: A polar solvent system is necessary to move this polar compound up the TLC plate. A good starting point is a mixture of a polar organic solvent with a small amount of a modifying acid. For example, a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small percentage of acetic acid (e.g., DCM:MeOH:Acetic Acid in a 8:2:0.1 ratio) is a common choice.[2][3] The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to less streaking and more compact spots.[2]
Q3: How can I visualize the spots of this compound and its precursors on the TLC plate?
A3: this compound has a conjugated system and may be visible under a UV lamp (254 nm). However, for more definitive visualization, specific staining agents are recommended. Bromocresol green is an excellent choice for visualizing carboxylic acids, appearing as yellow spots on a blue background.[4][5][6] Potassium permanganate (KMnO4) stain can also be effective as imidazole rings are susceptible to oxidation.
Q4: My starting materials and product have very similar Rf values. How can I improve the separation?
A4: If you are experiencing poor separation, you can try altering the polarity of your mobile phase. Increasing the proportion of the more polar solvent (e.g., methanol) will generally increase the Rf values of your compounds. Conversely, decreasing the polarity will lower the Rf values. You can also try a different solvent system altogether. For instance, a system containing ethyl acetate, hexane, and acetic acid might provide different selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | - Sample is too concentrated.- The compound is strongly interacting with the silica gel due to its acidic and basic nature.[1] | - Dilute your sample before spotting.- Add a small amount of acetic or formic acid (0.5-2%) to your eluting solvent to reduce tailing of the carboxylic acid.[2][3] |
| Spots remain at the baseline (Rf ≈ 0) | - The eluting solvent is not polar enough to move the highly polar compound up the plate. | - Increase the polarity of your solvent system. For example, increase the percentage of methanol in a DCM/Methanol mixture. |
| Spots run with the solvent front (Rf ≈ 1) | - The eluting solvent is too polar. | - Decrease the polarity of your solvent system. For example, decrease the percentage of methanol or increase the percentage of dichloromethane. |
| No spots are visible after development | - The sample was too dilute.- The compound is not UV active and a visualization agent was not used.- The compound may have evaporated from the plate if it is volatile (unlikely for this compound). | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a suitable staining agent like bromocresol green or potassium permanganate. |
| Smearing of the entire lane | - The sample was overloaded on the plate. | - Significantly dilute the sample and re-spot a smaller amount. |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring of a this compound Synthesis
-
Plate Preparation:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark the lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., methanol).
-
Dilute a small aliquot of your reaction mixture in the same solvent.
-
Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane on the origin line.
-
Spot the diluted reaction mixture onto the "RM" lane.
-
For the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.
-
-
Development:
-
Prepare the developing chamber by pouring a small amount (0.5-1 cm depth) of the chosen mobile phase (e.g., DCM:MeOH:Acetic Acid 8:2:0.1) into the chamber.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
For staining, dip the plate into a jar containing a visualization agent (e.g., bromocresol green solution), or spray the plate evenly with the stain.
-
Gently heat the plate with a heat gun if required for the stain to develop.
-
-
Analysis:
-
Calculate the Rf (retention factor) value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the "RM" lane to the "SM" lane to determine the consumption of starting material and the formation of the product. The product, this compound, is expected to be more polar and have a lower Rf value than many of its potential precursors.
-
Visualizations
Caption: Workflow for Monitoring a Reaction by TLC.
Caption: Troubleshooting Logic for Common TLC Issues.
References
Validation & Comparative
A Comparative Guide to 2-Methyl-1H-imidazole-4-carboxylic acid and 1H-imidazole-4-carboxylic acid in Ligand Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-4-carboxylic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds in the design of novel therapeutic agents. Their unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions make them attractive moieties for interacting with a wide array of biological targets.[1] This guide provides a comparative analysis of two closely related imidazole scaffolds: 2-Methyl-1H-imidazole-4-carboxylic acid and its parent compound, 1H-imidazole-4-carboxylic acid.
The introduction of a methyl group at the 2-position of the imidazole ring can significantly alter the molecule's steric, electronic, and pharmacokinetic properties, thereby influencing its performance as a ligand. While direct, head-to-head comparative studies are limited in publicly available literature, this guide synthesizes existing data on derivatives and general structure-activity relationship (SAR) principles to provide a framework for ligand design.
Structural and Physicochemical Properties
The key structural difference between the two molecules is the presence of a methyl group at the C2 position of the imidazole ring in this compound. This seemingly minor modification can have profound effects on the molecule's overall properties.
| Property | 1H-imidazole-4-carboxylic acid | This compound | Rationale for Difference |
| Molecular Weight | 112.09 g/mol [2] | 126.11 g/mol | Addition of a methyl group (-CH3). |
| LogP (Predicted) | -0.8 to 0.1 | -0.3 to 0.5 | The methyl group increases lipophilicity. |
| pKa (Carboxylic Acid) | ~3.5-4.5 | ~3.8-4.8 | The electron-donating methyl group can slightly increase the pKa of the carboxylic acid. |
| pKa (Imidazole NH) | ~6.0 | ~6.5-7.0 | The electron-donating methyl group increases the basicity of the imidazole ring. |
| Reactivity | The C2 position is susceptible to electrophilic attack. | The C2 position is blocked by the methyl group, potentially altering metabolic pathways and directing reactions to other positions. | Steric hindrance and electronic effects of the methyl group. |
Performance in Ligand Design: A Comparative Overview
The utility of these scaffolds in ligand design is dictated by their ability to interact with biological targets and their pharmacokinetic profiles.
Binding Affinity and Selectivity
The methyl group in this compound can influence binding affinity and selectivity in several ways:
-
Steric Effects: The methyl group can provide beneficial steric interactions, fitting into specific hydrophobic pockets within a binding site, thereby increasing affinity. Conversely, it can also introduce steric hindrance, preventing optimal binding if the pocket is too small.
-
Electronic Effects: The electron-donating nature of the methyl group can enhance the hydrogen bonding capabilities of the imidazole nitrogens, potentially leading to stronger interactions with the target.
-
Conformational Rigidity: The methyl group can restrict the rotation of side chains attached to the imidazole ring, which may pre-organize the ligand into a bioactive conformation, thus improving binding affinity.
While direct comparative data is scarce, studies on derivatives of 1H-imidazole-4-carboxylic acid have demonstrated their potential as inhibitors of various enzymes. For instance, certain derivatives have shown antiplatelet activity by targeting COX-1 and acting as PAF antagonists with IC50 values in the low micromolar range.[3]
Table 1: Illustrative Biological Activity of 1H-imidazole-4-carboxylic acid Derivatives [3]
| Compound Derivative | Target | IC50 (µM) |
| Ester 5c | PAF Antagonist | 1 |
| Ester 5c | COX-1 Inhibition | 0.4 |
| Carboxamide 6c | ADP Antagonist | 2 |
| Compound 6g | PAF Antagonist | 4 |
| Compound 6g | COX-1 Inhibition | 1 |
| Derivative 6i | Adrenergic Antagonist | 0.15 |
| Derivative 6i | PAF Antagonist | 0.66 |
Note: This data is for derivatives of 1H-imidazole-4-carboxylic acid and is presented to illustrate the type of quantitative data required for a direct comparison. No equivalent public data was found for this compound derivatives targeting the same proteins.
Pharmacokinetic Properties
The methyl group can also significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of a ligand.
-
Metabolic Stability: The C2 position of the imidazole ring can be a site of metabolic oxidation. The presence of a methyl group at this position in this compound can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability.
-
Permeability: The increased lipophilicity due to the methyl group may enhance passive diffusion across cell membranes, which can be predicted using in vitro models like the Caco-2 or MDCK permeability assays.[4][5][6][7][8]
Experimental Protocols
To enable a direct and quantitative comparison between these two scaffolds, the following experimental protocols are recommended.
Binding Affinity Determination: Radioligand Displacement Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor preparation (e.g., membrane homogenate or whole cells expressing the target receptor).
-
Radiolabeled ligand with known affinity for the target receptor.
-
Test compounds (this compound and 1H-imidazole-4-carboxylic acid).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[9]
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through the filter plates. The filters will trap the receptor-bound radioligand.[10]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[9]
Permeability Assessment: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, providing a model for intestinal drug absorption.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds.
-
LC-MS/MS for sample analysis.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should typically be >200 Ω·cm².[8]
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).[7]
-
Collect samples from both the apical and basolateral compartments at the end of the incubation.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Perform the experiment in the reverse direction to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]
Visualizing the Comparison
Graphviz diagrams can be used to illustrate key concepts in the comparison of these two ligands.
Caption: Factors differentiating the two scaffolds in ligand design.
Caption: Workflow for comparing the performance of the two ligands.
Conclusion
Both this compound and 1H-imidazole-4-carboxylic acid are valuable starting points for ligand design. The choice between them will depend on the specific requirements of the biological target and the desired pharmacokinetic profile.
-
1H-imidazole-4-carboxylic acid offers a simpler, less sterically hindered scaffold, which may be advantageous for targets with smaller binding pockets. However, its C2 position is a potential site for metabolism.
-
This compound provides an opportunity to exploit hydrophobic interactions and block potential metabolic sites. The increased basicity of the imidazole ring may also enhance certain binding interactions.
Ultimately, a definitive comparison requires direct experimental evaluation of both scaffolds and their derivatives against the same biological targets and in the same ADME assays. The experimental protocols and comparative framework provided in this guide offer a systematic approach to generating the necessary data to make informed decisions in the ligand design process. The lack of publicly available, direct comparative data underscores the need for such studies to be conducted and shared within the scientific community to advance the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
Comparative Study of 2-Alkyl-Imidazole-4-Carboxylic Acids in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-alkyl-imidazole-4-carboxylic acids, a class of heterocyclic compounds with significant potential in medicinal chemistry. While a direct head-to-head comparative study across a homologous series of 2-alkyl-imidazole-4-carboxylic acids is not extensively available in the public domain, this document synthesizes findings from various studies on related imidazole derivatives to offer insights into their biological activities. The primary biological activities reported for this class of compounds include antimicrobial and anticancer effects.
Data Presentation
The following tables summarize the biological activities of various imidazole-4-carboxylic acid derivatives. It is important to note that the data is compiled from different studies and direct comparison of absolute values may be misleading due to variations in experimental conditions.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound/Derivative Class | Alkyl Substituent (R) | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 1H-imidazole-4-carboxylic acid derivatives | Cyclopentyl | M. tuberculosis | Active | [1] |
| 1H-imidazole-4-carboxylic acid derivatives | Cyclohexyl | M. tuberculosis | Active | [1] |
| Novel Imidazole Derivatives | Varied (not 2-alkyl-4-carboxylic acids) | S. aureus, E. coli, P. aeruginosa, A. baumannii | MIC range: 2.44 to >5000 µg/mL | [2] |
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound/Derivative Class | Alkyl/Aryl Substituent | Cancer Cell Line(s) | Activity Metric (IC₅₀) | Reference |
| 2-Aryl-imidazole-4-carboxylic amide (AICA) derivatives | Aryl groups | Melanoma | 3.5 to 10 µM | [3] |
| 2-Aryl-4-benzoyl-imidazoles (ABI) | Aryl groups | Melanoma, Prostate Cancer | As low as 15.7 nM | [3] |
| Imidazole-(Benz)azole and imidazole epiperazine derivatives | Varied | HT-29, MCF-7 | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below. These are generalized protocols and may require optimization for specific 2-alkyl-imidazole-4-carboxylic acids.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Mandatory Visualization
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of 2-alkyl-imidazole-4-carboxylic acids.
Postulated Signaling Pathway Inhibition in Cancer
The anticancer activity of some imidazole derivatives has been linked to the inhibition of tubulin polymerization.[3] The following diagram illustrates this general mechanism.
Caption: Inhibition of tubulin polymerization as a potential anticancer mechanism.
References
Validating the Structure of Synthesized 2-Methyl-1H-imidazole-4-carboxylic Acid: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive framework for validating the successful synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—we present a comparative analysis against structurally similar alternatives: 1H-imidazole-4-carboxylic acid and 2-methyl-1H-imidazole. This guide offers detailed experimental protocols, comparative data tables, and visual workflows to ensure the unambiguous structural elucidation of the target compound.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its structural analogs. These values serve as a benchmark for researchers to compare their experimental results.
Table 1: ¹H NMR Data (Predicted and Reported in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~12.5 | Broad s | 1H | Carboxylic acid proton (-COOH) |
| ~7.5 | s | 1H | Imidazole C5-H | |
| ~2.3 | s | 3H | Methyl protons (-CH₃) | |
| 1H-imidazole-4-carboxylic acid[1][2] | ~12.4 | Broad s | 1H | Carboxylic acid proton (-COOH) |
| ~7.7 | s | 1H | Imidazole C2-H | |
| ~7.6 | s | 1H | Imidazole C5-H | |
| 2-methyl-1H-imidazole[3] | ~11.8 | Broad s | 1H | Imidazole N-H |
| ~6.8 | s | 2H | Imidazole C4-H and C5-H | |
| ~2.2 | s | 3H | Methyl protons (-CH₃) |
Table 2: ¹³C NMR Data (Predicted and Reported in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~165 | Carboxylic acid carbon (-COOH) |
| ~148 | Imidazole C2 | |
| ~138 | Imidazole C4 | |
| ~118 | Imidazole C5 | |
| ~13 | Methyl carbon (-CH₃) | |
| 1H-imidazole-4-carboxylic acid[1] | ~164 | Carboxylic acid carbon (-COOH) |
| ~136 | Imidazole C2 | |
| ~135 | Imidazole C4 | |
| ~118 | Imidazole C5 | |
| 2-methyl-1H-imidazole[3] | ~145 | Imidazole C2 |
| ~120 | Imidazole C4/C5 | |
| ~14 | Methyl carbon (-CH₃) |
Table 3: FT-IR Data (KBr Pellet)
| Compound | Absorption Band (cm⁻¹) | Functional Group Assignment |
| This compound | 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3100 | N-H stretch (imidazole) | |
| ~2950 | C-H stretch (methyl) | |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1600 | C=N stretch (imidazole ring) | |
| ~1450 | C=C stretch (imidazole ring) | |
| 1H-imidazole-4-carboxylic acid[4][5] | 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3150 | N-H stretch (imidazole) | |
| ~1710 | C=O stretch (carboxylic acid) | |
| ~1620 | C=N stretch (imidazole ring) | |
| ~1480 | C=C stretch (imidazole ring) | |
| 2-methyl-1H-imidazole[6] | ~3100 (broad) | N-H stretch (imidazole) |
| ~2930 | C-H stretch (methyl) | |
| ~1590 | C=N stretch (imidazole ring) | |
| ~1460 | C=C stretch (imidazole ring) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 126 | 109 ([M-OH]⁺), 81 ([M-COOH]⁺) |
| 1H-imidazole-4-carboxylic acid | 112 | 95 ([M-OH]⁺), 67 ([M-COOH]⁺) |
| 2-methyl-1H-imidazole[7] | 82 | 81 ([M-H]⁺), 55 ([M-HCN]⁺), 42 ([M-C₂H₂N]⁺) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-15 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dried sample with anhydrous KBr powder and pressing the mixture into a thin, transparent disk.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Identify the characteristic absorption bands and compare them to the expected values for the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the presence of key structural motifs.
Visualizing the Validation Workflow and a Potential Signaling Pathway
Experimental Workflow for Structural Validation
The following diagram illustrates the logical sequence of experiments for validating the structure of synthesized this compound.
Caption: Workflow for the structural validation of synthesized compounds.
Hypothetical Signaling Pathway Involvement
Imidazole-containing compounds are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a synthesized imidazole derivative could act as an inhibitor of a key kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Imidazole-4-carboxylic acid(1072-84-0) IR Spectrum [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Imidazole, 2-methyl- [webbook.nist.gov]
comparing the efficacy of different synthetic routes to 2-Methyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid, a key building block in medicinal chemistry, can be approached through various synthetic routes. The selection of an optimal pathway is critical and is often contingent on factors such as yield, reaction time, cost-effectiveness, and environmental impact. This guide provides an objective comparison of two prominent synthetic methodologies, supported by experimental data and detailed protocols, to inform the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The efficacy of different synthetic routes to this compound can be evaluated based on several key performance indicators. The following table summarizes the quantitative data for two distinct methods: a multi-step synthesis commencing from ethyl acetamidoacetate and a one-pot, microwave-assisted approach.
| Parameter | Route 1: Multi-Step Synthesis from Ethyl Acetamidoacetate | Route 2: Microwave-Assisted One-Pot Synthesis |
| Starting Materials | Ethyl acetamidoacetate, Potassium thiocyanate | 1,2-Diaza-1,3-dienes, Amines, Aldehydes |
| Key Intermediates | 2-Mercapto-4-imidazole ethyl formate | Azavinyl azomethine ylides |
| Overall Yield | ~70-75% (calculated from individual step yields) | 71-77% (for analogous imidazole-4-carboxylates) |
| Reaction Time | Multiple days | ~15-30 minutes |
| Reaction Temperature | Step-dependent (ranging from rt to 70°C) | High (typically >100°C) |
| Key Reagents | Hydrogen peroxide, Tungsten-based catalyst, KOH | Triethylamine, Acetonitrile |
| Advantages | Utilizes readily available starting materials. | Drastic reduction in reaction time, improved workup. |
| Disadvantages | Multi-step process, longer overall synthesis time. | Requires specialized microwave reactor. |
Experimental Protocols
Route 1: Multi-Step Synthesis from Ethyl Acetamidoacetate
This synthetic pathway involves three main stages: cyclization to form a mercaptoimidazole intermediate, oxidative desulfurization, and subsequent hydrolysis.
Step 1: Synthesis of 2-Mercapto-4-imidazole ethyl formate
-
Ethyl acetamidoacetate is cyclized with potassium thiocyanate. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 2-mercapto-4-imidazole ethyl formate intermediate.
Step 2: Oxidative Desulfurization to Ethyl 2-Methyl-1H-imidazole-4-carboxylate
-
The 2-mercapto-4-imidazole ethyl formate is dissolved in an appropriate solvent (e.g., acetone).
-
A tungsten-based catalyst (e.g., sodium tungstate or phosphotungstic acid) is added, followed by the slow addition of 30% hydrogen peroxide.
-
The reaction mixture is heated to approximately 70°C and stirred until the reaction is complete as monitored by TLC.
-
The pH of the reaction mixture is adjusted to 8 with sodium bicarbonate, leading to the precipitation of the product, which is then filtered and dried. The yield for this step is typically in the range of 81-87%[1].
Step 3: Hydrolysis to this compound
-
The ethyl 2-methyl-1H-imidazole-4-carboxylate is mixed with a potassium hydroxide solution (1-2% mass fraction) in a mass ratio of approximately 1:2 to 1:2.5[2].
-
The mixture is stirred at a controlled temperature of 25-30°C until the ester is fully consumed.
-
The pH of the solution is then adjusted to 1-2 with the slow addition of sulfuric acid, causing the precipitation of the crude this compound.
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or acetone)[1].
Route 2: Microwave-Assisted One-Pot Synthesis of the Imidazole Core
This modern approach offers a significant acceleration of the imidazole ring formation. The final hydrolysis step would follow a similar procedure to Route 1, Step 3.
-
A 1,2-diaza-1,3-diene is dissolved in acetonitrile in a microwave glass vial.
-
Triethylamine is added at room temperature under magnetic stirring.
-
The primary amine is then added, and the solution is stirred until decolorization.
-
An appropriate aldehyde is added, and the vial is sealed and subjected to microwave irradiation.
-
The reaction mixture is heated to a high temperature (e.g., 120-150°C) for a short duration (e.g., 15-20 minutes).
-
After cooling, the solvent is evaporated, and the resulting crude ethyl 2-methyl-1H-imidazole-4-carboxylate is purified by column chromatography. Reported yields for analogous imidazole-4-carboxylates are in the range of 71-77%[3].
Mandatory Visualizations
Caption: Workflow for the multi-step synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis of the imidazole core followed by hydrolysis.
References
- 1. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 2. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Imidazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazole carboxylic acid derivatives across various therapeutic targets. While the initial focus was on 2-methyl substituted analogs, the available research necessitates a broader scope to encompass the wider class of imidazole carboxylic acids, with specific insights into the role of the 2-methyl group where data is available. This guide summarizes quantitative data, details experimental protocols, and visualizes key concepts to aid in the rational design of novel therapeutics.
Angiotensin II Receptor Antagonism
Imidazole-5-carboxylic acid derivatives have been extensively studied as nonpeptide antagonists of the angiotensin II (AII) AT1 receptor, a key target for the treatment of hypertension. The core scaffold typically features a biphenyl tetrazole moiety at the N-1 position of the imidazole ring, which mimics the C-terminal carboxylate of angiotensin II.
Structure-Activity Relationship
The SAR of these compounds reveals several key features for potent AT1 receptor antagonism:
-
Substituents at the 2-position: A linear alkyl group, such as a propyl or butyl group, at this position is crucial for hydrophobic interactions with the receptor.
-
Substituents at the 4-position: Various alkyl, alkenyl, and hydroxyalkyl groups have been explored. The introduction of a 4-(1-hydroxyalkyl) group can lead to strong binding affinity.[1]
-
The Carboxylic Acid at the 5-position: This group is thought to engage in hydrogen bonding with the receptor. Its esterification can lead to prodrugs with improved oral bioavailability.[1][2]
-
The Biphenyl Tetrazole Moiety: This acidic group is essential for binding to a basic region of the receptor.[2]
While a systematic study on the effect of a 2-methyl group in this specific scaffold is not detailed in the provided results, the general trend suggests that a slightly larger alkyl group is preferred for optimal hydrophobic pocket filling.
Comparative Activity of Imidazole-5-Carboxylic Acid Derivatives as AT1 Antagonists
| Compound ID | R2-Substituent | R4-Substituent | In Vitro AT1 Receptor Binding IC50 (nM) | In Vivo Antihypertensive Activity |
| Losartan | n-Butyl | -CH2OH | Potent | Clinically Used |
| Analog 1 | n-Propyl | -C(CH3)2OH | Potent | Potent oral activity as ester prodrug |
| Analog 2 | n-Butyl | -C(CH3)2OH | Potent | Promising oral activity as ester prodrug |
| Analog 3 | Ethyl | -C(CH3)2OH | Less Potent | Reduced in vivo efficacy |
Note: This table is a representative summary based on general SAR findings. Specific IC50 values for a direct comparison including a 2-methyl analog were not available in the provided search results.
Experimental Protocols
AT1 Receptor Binding Assay:
-
Preparation of Membranes: Rat adrenal cortical membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with radiolabeled [125I]-Angiotensin II in the presence of varying concentrations of the test compounds.
-
Separation: The bound and free radioligand are separated by filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[3]
Metallo-β-Lactamase Inhibition
The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), is a significant public health concern. 1H-imidazole-2-carboxylic acid has been identified as a core scaffold for the development of MBL inhibitors.[4] These inhibitors function by chelating the zinc ions in the active site of the enzyme.
Structure-Activity Relationship
Key SAR insights for 1H-imidazole-2-carboxylic acid derivatives as MBL inhibitors include:
-
The Imidazole-2-Carboxylic Acid Moiety: This fragment acts as a metal-binding pharmacophore (MBP) and is crucial for inhibitory activity. Its replacement generally leads to a decrease in potency.[4]
-
Substituents at the N-1 Position: The nature of the substituent at this position significantly influences the inhibitory potency and spectrum of activity against different MBLs. Appropriate substituents can engage with flexible active site loops, enhancing inhibition.[5] For instance, certain aromatic and heterocyclic rings at this position have been shown to be beneficial.
One study identified a derivative (compound 28) with an IC50 value of 0.018 µM for both VIM-2 and VIM-5, highlighting the potential of this scaffold.[4]
Comparative Activity of 1H-Imidazole-2-Carboxylic Acid Derivatives as MBL Inhibitors
| Compound ID | R1-Substituent | VIM-2 IC50 (µM) | VIM-5 IC50 (µM) |
| 28 | (Structure not detailed in abstract) | 0.018 | 0.018 |
| 55 | (Structure not detailed in abstract) | Potent | Not Reported |
Note: This table is based on the available data, which did not specify the exact structures of the most potent compounds in the abstracts. A 2-methyl substituent was not explicitly mentioned in the context of the most active compounds.
Experimental Protocols
MBL Inhibition Assay (Nitrocefin-Based):
-
Reagents: Purified MBL enzyme, nitrocefin (a chromogenic β-lactam substrate), and assay buffer (e.g., 50 mM HEPES, pH 7.5, with ZnCl2).
-
Assay Procedure:
-
Serial dilutions of the test inhibitor are prepared.
-
The inhibitor is pre-incubated with the MBL enzyme.
-
The reaction is initiated by the addition of nitrocefin.
-
The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[6][7]
Insulin-Degrading Enzyme Inhibition
Insulin-degrading enzyme (IDE) is a zinc metalloprotease involved in the degradation of insulin and amyloid-β, making it a target for the treatment of type 2 diabetes and Alzheimer's disease. Imidazole-derived acetic acids have been identified as IDE inhibitors.
Structure-Activity Relationship
The SAR for this class of inhibitors indicates that:
-
The Imidazole Ring: This moiety is critical for activity.[8]
-
The Carboxylic Acid and Tertiary Amine: These functional groups are also essential for potent inhibition.[8]
-
Substrate-Selective Inhibition: Interestingly, some imidazole-derived acetic acid modulators have been shown to selectively inhibit the degradation of amyloid-β over insulin.[8]
Experimental Protocols
IDE Inhibition Assay (Fluorogenic Substrate):
-
Reagents: Recombinant human IDE, a fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), and assay buffer.[9][10]
-
Assay Procedure:
-
The test inhibitor is pre-incubated with the IDE enzyme.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the enzymatic reaction is determined, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.[9][10]
Visualizations
Logical Flow of SAR Analysis
Caption: A simplified workflow for a typical structure-activity relationship (SAR) study.
Angiotensin II Receptor Antagonist Binding
Caption: A diagram illustrating the key binding interactions of imidazole AT1 antagonists.
MBL Inhibition Mechanism
Caption: The mechanism of MBL inhibition by imidazole-2-carboxylic acid derivatives.
References
- 1. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Validated HPLC Methods for the Quantification of 2-Methyl-1H-imidazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Methyl-1H-imidazole-4-carboxylic acid, a key pharmaceutical intermediate, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods, derived from validated analyses of structurally similar imidazole compounds, to assist in method selection and development.
Comparison of HPLC Methodologies
The following tables summarize key chromatographic conditions and performance metrics from established HPLC methods for imidazole derivatives, which can be adapted and validated for the quantification of this compound.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Ion-Pairing RP-HPLC | Method B: Phosphate Buffered RP-HPLC | Method C: Acidified RP-HPLC |
| Stationary Phase | Supersil-ODS-B (C18) | Inertsil ODS-3 (C18), 250x4.6mm, 5µm | Newcrom R1 (or equivalent C18) |
| Mobile Phase | Acetonitrile and an aqueous solution (40:60 v/v) containing 16 mmol/L sodium dodecyl sulfate and 17 mmol/L potassium dihydrogen phosphate, adjusted to pH 3.5.[1] | 0.01 M Diammonium Hydrogen Orthophosphate buffer, pH adjusted to 3.0 with 0.1 N Sodium Hydroxide.[2] | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[3] |
| Elution Mode | Isocratic[1] | Isocratic[2] | Gradient[3] |
| Flow Rate | Not Specified | 0.7 mL/min[2] | 1.0 mL/min[3] |
| Detection Wavelength | 210 nm[1] | 204 nm[2] | 210 nm[3] |
| Column Temperature | Not Specified | Room Temperature[2] | 30 °C[3] |
Table 2: Comparison of Method Performance Characteristics
| Parameter | Method A: Ion-Pairing RP-HPLC (for 2-methylimidazole) | Method B: Phosphate Buffered RP-HPLC (for imidazole impurity) | Method C: Acidified RP-HPLC (General Pharmaceutical Purity) |
| Linearity Range | 10-100 mg/L[1] | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.02 mg/L[1] | 0.121 ppm (for imidazole)[2] | Method dependent |
| Limit of Quantification (LOQ) | Not Specified | 0.121 ppm (for imidazole)[2] | Method dependent |
| Accuracy (% Recovery) | 99.2% - 100%[1] | 98% - 100% (for imidazole)[2] | Method dependent |
| Precision (RSD%) | 0.27%[1] | Not Specified | Method dependent |
Experimental Protocols
Below are the detailed methodologies for the compared HPLC methods. These protocols serve as a strong foundation for developing a validated method for this compound.
Method A: Ion-Pairing Reversed-Phase HPLC [1]
-
Column: Supersil-ODS-B (C18).
-
Mobile Phase: Prepare a mixture of acetonitrile and an aqueous ionic reagent solution in a 40:60 volume ratio. The aqueous solution contains 16 mmol/L of sodium dodecyl sulfate and 17 mmol/L of potassium dihydrogen phosphate, with the pH adjusted to 3.5.
-
Detection: Set the diode array detector to a wavelength of 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of 10-100 mg/L.
-
Analysis: Perform the analysis using an isocratic elution.
Method B: Phosphate Buffered Reversed-Phase HPLC [2]
-
Column: Inertsil ODS-3, C18, 250mm x 4.6mm, 5.0µm particle size.
-
Mobile Phase: Prepare a 0.01 M solution of Diammonium Hydrogen Orthophosphate in water and adjust the pH to 3.0 using 0.1 N Sodium Hydroxide. Filter the mobile phase through a 0.45 µm filter and degas.
-
Flow Rate: 0.7 mL/min.
-
Detection: Set the UV detector to a wavelength of 204 nm.
-
Sample Preparation: Dissolve the substance to be examined in the mobile phase.
-
Analysis: Conduct the analysis using an isocratic elution at room temperature.
Method C: Acidified Reversed-Phase HPLC [3]
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or an equivalent C18 column).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient should be developed, for example, starting with a low percentage of Mobile Phase B and increasing it over the run time to elute the analyte and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the validation of an HPLC method for the quantification of this compound.
Caption: Workflow for HPLC Method Validation.
References
A Comparative Analysis of the Coordination Properties of Methylated vs. Non-Methylated Imidazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the coordination properties of N-methylated and non-methylated imidazole carboxylic acids. By examining experimental data on their synthesis, stability constants with various metal ions, and structural characteristics of their complexes, this document aims to provide a comprehensive resource for researchers in coordination chemistry, materials science, and drug development.
Introduction: The Significance of Methylation
Imidazole carboxylic acids are a vital class of ligands in coordination chemistry and medicinal applications due to the presence of both a carboxylate group and imidazole nitrogen atoms, which act as potential coordination sites.[1] The strategic methylation of the imidazole nitrogen (N-methylation) can significantly alter the ligand's electronic properties, steric hindrance, and hydrogen-bonding capabilities, thereby influencing the stability, structure, and reactivity of the resulting metal complexes. Understanding these differences is crucial for the rational design of metal-based drugs and functional materials.
Synthesis of Ligands
Synthesis of Imidazole-4-carboxylic Acid (Non-Methylated)
A common method for the synthesis of imidazole-4-carboxylic acid involves the hydrolysis of its corresponding ester, ethyl imidazole-4-carboxylate.
Experimental Protocol:
-
Ethyl imidazole-4-carboxylate is mixed with a potassium hydroxide solution (mass ratio of 1:2.2).[2]
-
The reaction is carried out at 30°C until completion.[2]
-
Sulfuric acid solution is then slowly added to the reaction mixture to adjust the pH to 1.[2]
-
The precipitated crude product is collected by filtration.[2]
-
The crude product is purified by recrystallization to yield 1H-imidazole-4-carboxylic acid.[2]
A generalized workflow for this synthesis is depicted below:
Caption: Workflow for the synthesis of imidazole-4-carboxylic acid.
Synthesis of 1-Methylimidazole-4-carboxylic Acid (Methylated)
The synthesis of 1-methylimidazole-4-carboxylic acid can be achieved through a multi-step process starting from a suitable precursor. One reported method involves the hydrolysis of its corresponding ester, which is synthesized from 1-methyl-1H-imidazole-4-carbaldehyde.
Experimental Protocol:
A multi-step synthesis has been reported with the following key transformations:
-
Reaction of a starting material with sodium hydroxide.
-
Subsequent reaction with acetic anhydride at 95-100 °C.
More detailed, specific protocols often involve the protection and deprotection of functional groups to achieve the desired product.
A generalized logical flow for synthesizing N-methylated imidazole carboxylic acids is presented below:
Caption: Logical flow for N-methylated imidazole carboxylic acid synthesis.
Comparative Coordination Properties
The coordination behavior of imidazole carboxylic acids is dictated by the availability of the imidazole nitrogen atoms and the carboxylate oxygen atoms as donor sites. N-methylation primarily impacts the coordination at the imidazole ring.
Effect of Methylation on Ligand Basicity and Complex Stability
N-methylation increases the electron-donating ability of the imidazole ring, which generally leads to an increase in the basicity of the non-coordinating nitrogen atom. A well-established principle in coordination chemistry is the linear relationship between the stability of a metal complex and the basicity of the ligand. For a series of structurally similar ligands, a higher ligand basicity (higher pKa) results in the formation of more stable metal complexes.
Studies on simple imidazole-type ligands have demonstrated that the stability constants (log K) of their 1:1 complexes with various divalent metal ions (e.g., Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺) show a linear correlation with the ligand's acidity constant (pKa).[3] It is therefore expected that 1-methylimidazole-4-carboxylic acid will form more stable complexes with these metal ions compared to imidazole-4-carboxylic acid under similar conditions, assuming steric effects are not dominant.
Potentiometric Determination of Stability Constants
Potentiometric titration is a widely used and accurate method to determine the stability constants of metal complexes in solution.[4][5][6][7]
Experimental Protocol for Potentiometric Titration:
-
Solution Preparation: All solutions are prepared using deionized water. Stock solutions of the ligand (methylated or non-methylated imidazole carboxylic acid), a strong acid (e.g., HClO₄), a strong base (e.g., NaOH, carbonate-free), and the metal perchlorate salts are prepared and standardized. An inert salt (e.g., NaClO₄ or KNO₃) is used to maintain a constant ionic strength (e.g., 0.1 M).[4]
-
Calibration: The glass electrode is calibrated by titrating a known concentration of strong acid with the standard strong base to determine the standard electrode potential (E°) and the Nernstian slope.
-
Ligand Protonation Constants: A solution containing the ligand and strong acid at a constant ionic strength is titrated with the standard base. The resulting titration curve is used to calculate the protonation constants (pKa values) of the ligand.
-
Metal-Ligand Stability Constants: A solution containing the ligand, strong acid, and the metal salt at a specific metal-to-ligand ratio (e.g., 1:2, 1:5) and constant ionic strength is titrated with the standard base.
-
Data Analysis: The titration data (volume of base added vs. pH) are analyzed using a suitable computer program (e.g., HYPERQUAD) to refine the protonation constants and to determine the stepwise and overall stability constants (β) of the metal-ligand complexes.[5]
The general workflow for determining stability constants is outlined below:
Caption: Workflow for determining stability constants via potentiometry.
Structural Comparison of Metal Complexes
X-ray crystallography provides definitive information about the coordination modes of ligands and the geometry of metal complexes in the solid state.
Non-Methylated Imidazole Carboxylic Acids: In the absence of an N-substituent, the imidazole ring can act as a bridging ligand through its two nitrogen atoms, or it can be deprotonated to form an imidazolate bridge. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. This versatility allows for the formation of diverse structures, from discrete molecules to coordination polymers.[8]
Methylated Imidazole Carboxylic Acids: N-methylation blocks one of the nitrogen atoms from direct coordination to a metal center. This generally leads to simpler coordination modes where the ligand acts as a terminal ligand, coordinating through the unmethylated nitrogen and the carboxylate group. However, the increased steric bulk of the methyl group can influence the packing of the complexes in the crystal lattice.
Table 1: Comparative Structural Data of Metal Complexes with Imidazole-4,5-dicarboxylic Acid Derivatives
| Ligand Derivative | Metal Ion | Coordination Number | Geometry | Selected Bond Lengths (Å) | Reference |
| H₃IDC | Zn(II) | 6 | Octahedral | Zn-N: ~2.1, Zn-O: ~2.1 | [9] |
| H₃IDC | La(III) | - | - | La-O: ~2.5 | [9] |
Note: H₃IDC refers to Imidazole-4,5-dicarboxylic acid. Data for imidazole-4-carboxylic acid and its methylated derivative with a range of metals would require a dedicated comparative crystallographic study.
Conclusion
The N-methylation of imidazole carboxylic acids has a profound impact on their coordination properties. The increased basicity of the methylated ligand is expected to lead to the formation of thermodynamically more stable metal complexes. However, the steric hindrance introduced by the methyl group can influence the coordination geometry and the resulting crystal packing. While non-methylated analogues offer greater versatility in their coordination modes, often acting as bridging ligands to form higher-dimensional structures, N-methylated ligands typically act as terminal ligands.
The choice between a methylated and a non-methylated imidazole carboxylic acid ligand should be guided by the desired properties of the final metal complex. For applications requiring high thermodynamic stability, the methylated derivative may be preferable. For the construction of specific coordination polymer architectures, the versatile bridging capabilities of the non-methylated ligand might be more advantageous. This comparative guide provides the fundamental principles and experimental approaches for researchers to make informed decisions in the design and synthesis of novel metal complexes with tailored functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Potentiometric study of metal complexes of some imidazole contained ligands. Part I: The determination of dissociation constant of 2-(2-hydroxyphenyl)-4,5-diphenylimidazole and the stability of its complexes with some transition metal ions. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Efficacy of 2-Methyl-1H-imidazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of various derivatives of 2-Methyl-1H-imidazole-4-carboxylic acid. The information presented herein is collated from recent studies and aims to offer a clear, objective overview of the performance of these compounds against different biological targets, supported by available experimental data.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities.[1][2] The this compound scaffold, in particular, has proven to be a versatile backbone for the development of novel therapeutic agents.[3] Modifications to this core structure have yielded derivatives with potent activities, including antiviral, antiplatelet, antioxidant, and enzyme inhibitory effects.[4][5][6][7] This guide summarizes key findings on the biological efficacy of these derivatives to aid researchers in the field of drug discovery and development.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological efficacy of various this compound derivatives from the cited literature.
Antiviral Activity against Orthopoxviruses
A study on novel 2-aryl-1-hydroxyimidazole derivatives identified several compounds with promising activity against the Vaccinia virus (VACV) and other orthopoxviruses.[4] The presence of electron-withdrawing groups at the para-position of the 2-phenyl substituent was found to be favorable for antiviral activity.
| Compound | R (Aryl Group) | R' (Ester/Amide) | IC50 (μM) vs VACV | CC50 (μM) | Selectivity Index (SI) |
| 1e | 4-Nitrophenyl | Ethyl Ester | 0.45 | 45.7 | 102 |
| 1f | 4-(Trifluoromethyl)phenyl | Ethyl Ester | 0.35 | 321.97 | 919 |
| 2i | 4-Nitrophenyl | n-Butylamide | Not explicitly stated, but noted as promising | - | 66 |
| 2j | 4-Nitrophenyl | Cyclopropylamide | Not explicitly stated, but noted as promising | - | 33 |
Table 1: Antiviral activity of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid esters and amides.[4]
Xanthine Oxidase Inhibitory Activity
A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives were synthesized and evaluated for their potential to inhibit xanthine oxidase, a key enzyme in the pathogenesis of gout.[7] Several 1-hydroxyl substituted derivatives demonstrated potent inhibitory activity, comparable to the drug Febuxostat.
| Compound | R (Substitution on Phenyl Ring) | IC50 (μM) |
| 4d | 4-Fluoro | 0.003 |
| 4e | 4-Chloro | 0.003 |
| 4f | 4-Bromo | 0.006 |
| Febuxostat (Reference) | - | 0.01 |
Table 2: Xanthine oxidase inhibitory activity of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives.[7]
Antiplatelet Activity
Derivatives of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid have been identified as antiplatelet agents.[5] Slight structural modifications were shown to shift the activity pattern among different platelet receptors.
| Compound | Type | Target | IC50 (μM) |
| 5c | Ester | PAF Antagonist | 1 |
| 5c | Ester | COX-1 Inhibition | 0.4 |
| 6c | Carboxamide | ADP Antagonist | 2 |
| 6g | Carboxamide | PAF Antagonist | 4 |
| 6g | Carboxamide | COX-1 Inhibition | 1 |
| 6i | Carboxamide | Antiadrenergic | 0.15 |
| 6i | Carboxamide | PAF Antagonist | 0.66 |
Table 3: Antiplatelet activity of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid derivatives.[5]
Antioxidant and Cytotoxic Activities
In a study of benzimidazole derivatives, 2-methyl-1H-benzimidazole, a related structure, showed moderate antioxidant and prominent cytotoxic activities.[6]
| Compound | Assay | IC50 / LC50 (µg/ml) | Standard (IC50 / LC50) |
| 2-methyl-1H-benzimidazole (1) | Antioxidant (DPPH) | 144.84 | BHT (51.56) |
| 1H-benzimidazol-2-ylmethanol (2) | Antioxidant (DPPH) | 400.42 | BHT (51.56) |
| 2-methyl-1H-benzimidazole (1) | Cytotoxicity (Brine Shrimp) | 0.42 | Vincristine sulphate (0.544) |
Table 4: Antioxidant and cytotoxic activities of benzimidazole derivatives.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids
A general and effective method for synthesizing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-alkylbenzimidazoles.[3]
General Procedure:
-
Dissolution: The 2-alkylbenzimidazole starting material is dissolved in concentrated sulfuric acid.
-
Oxidation: An oxidizing agent, such as potassium permanganate, is added portion-wise to the solution while maintaining a controlled temperature.
-
Quenching: The reaction mixture is then carefully poured onto ice to quench the reaction.
-
Purification: The resulting precipitate, the 2-alkyl-imidazole-4,5-dicarboxylic acid, is collected by filtration, washed, and can be further purified by recrystallization.[3]
Antiviral Assay (Orthopoxviruses)
The antiviral activity of the compounds was evaluated using a CPE (cytopathic effect) reduction assay.[4]
-
Cell Culture: Vero cells are seeded in 96-well plates and incubated until a monolayer is formed.
-
Infection: The cell monolayer is then infected with the Vaccinia virus.
-
Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.
-
Incubation: The plates are incubated for a set period to allow for viral replication and the development of CPE.
-
CPE Evaluation: The extent of CPE is observed microscopically, and the concentration of the compound that inhibits CPE by 50% (IC50) is determined.
-
Cytotoxicity Assay: A parallel assay is conducted on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the compounds.
-
Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of CC50 to IC50.
Xanthine Oxidase Inhibition Assay
The inhibitory potency of the derivatives against xanthine oxidase was determined spectrophotometrically.[7]
-
Enzyme and Substrate Preparation: A solution of xanthine oxidase and its substrate, xanthine, are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The reaction is initiated by the addition of xanthine.
-
Measurement: The rate of uric acid formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
-
Kinetic Analysis: To determine the mechanism of inhibition, Lineweaver-Burk plots are generated by measuring the reaction rates at different substrate and inhibitor concentrations.[7]
Antiplatelet Aggregation Assay (Born-Test)
The antiplatelet activity was assessed using the Born-test, which measures platelet aggregation in platelet-rich plasma (PRP).[5]
-
PRP Preparation: Blood is collected from subjects, and PRP is prepared by centrifugation.
-
Inducer Addition: Platelet aggregation is induced by adding agents such as collagen, ADP, adrenaline, or PAF.
-
Compound Treatment: The test compounds are added to the PRP before the inducer to evaluate their inhibitory effect.
-
Aggregation Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer.
-
IC50 Calculation: The concentration of the compound that inhibits platelet aggregation by 50% (IC50) is determined.
Visualizations
The following diagrams illustrate key processes and pathways related to the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.
Caption: Logical pathway for the biological evaluation of imidazole derivatives.
Caption: Mechanism of Xanthine Oxidase inhibition by imidazole derivatives.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-1H-imidazole-4-carboxylic acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 2-Methyl-1H-imidazole-4-carboxylic acid is paramount in any research and development setting. This guide provides detailed, step-by-step procedures for its proper disposal, aligned with standard laboratory safety protocols, to assist researchers, scientists, and drug development professionals in maintaining a safe and compliant workspace.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE) to avoid contact with skin and eyes and to prevent the formation and inhalation of dust and aerosols.[1][2]
Personal Protective Equipment (PPE) Summary
A summary of the recommended personal protective equipment is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use) and fire/flame resistant, impervious clothing.[1][2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical destruction facility.
-
Collection and Storage:
-
Carefully collect the waste material, ensuring to minimize dust generation.
-
Place the chemical waste into a suitable, clearly labeled, and tightly closed container for disposal.[1][2]
-
Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuff containers.[1][2]
-
-
Engage a Licensed Waste Disposal Service:
-
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]
-
Accidental Release Measures
In the event of a spill, follow these emergency procedures:
-
Ensure Personnel Safety: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1][2]
-
Control Ignition Sources: Remove all sources of ignition and use non-sparking tools.[1][2]
-
Ventilation: Ensure adequate ventilation in the affected area.[1][2]
-
Containment:
-
Clean-up and Disposal:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Methyl-1H-imidazole-4-carboxylic Acid
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 2-Methyl-1H-imidazole-4-carboxylic acid, tailored for research scientists and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary risks associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to established handling and disposal procedures are mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE for various laboratory operations.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin/Body | Chemical-impermeable gloves (e.g., Nitrile rubber), fire/flame resistant and impervious clothing, and a lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. Use in a well-ventilated area is crucial. | Conforming to relevant local standards. |
Operational Plan: From Handling to Disposal
A systematic workflow is essential to minimize exposure and ensure safety. The following step-by-step guide outlines the operational procedures for handling and disposing of this compound.
1. Preparation and Handling:
-
Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or vapors.[1][2]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly.
-
Avoiding Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1][2]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][2]
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]
2. Accidental Release Measures:
-
Evacuation: In case of a spill, evacuate personnel to a safe area and stay upwind of the spill.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]
-
Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2] All sources of ignition should be removed.[1][2]
3. First Aid Procedures:
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water.[2]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
4. Disposal Plan:
-
Waste Collection: Collect waste material and contaminated items in suitable, closed containers.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Adhere to all appropriate local and national laws and regulations for chemical disposal.[1][2]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[2]
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Procedural workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
